(S,S)-Methyl-DUPHOS
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNZWRKTWQLAJK-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159910 | |
| Record name | Methyl-duphos, (S,S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136735-95-0 | |
| Record name | Methyl-duphos, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136735950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-duphos, (S,S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5S,2'S,5'S)-1,1'-benzene-1,2-diylbis(2,5-dimethylphospholane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL-DUPHOS, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL745J99SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on (S,S)-Methyl-DUPHOS: Structure, Synthesis, and Catalytic Applications
This technical guide provides a comprehensive overview of the chiral ligand (S,S)-Methyl-DUPHOS, a cornerstone in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details the ligand's structure, a step-by-step synthesis protocol, and its application in catalytic processes. All quantitative data is presented in structured tables for clarity and comparative analysis.
Structure and Properties of this compound
This compound, with the IUPAC name 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene, is a highly effective chiral phosphine ligand.[1][2] Its C2-symmetric design, featuring two chiral phospholane rings attached to a benzene backbone, creates a well-defined and rigid chiral environment around a metal center. This structural feature is crucial for inducing high enantioselectivity in a variety of chemical transformations.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene[1][2] |
| Synonyms | (S,S)-Me-DUPHOS, (+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene[3][4] |
| CAS Number | 136735-95-0[1][4] |
| Molecular Formula | C18H28P2[1][2] |
| Molecular Weight | 306.37 g/mol [1] |
| Melting Point | 67-76 °C[4] |
| Appearance | White to light yellow powder or crystal |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a readily available chiral starting material. The key steps involve the formation of a chiral diol, its conversion to a cyclic sulfate, and subsequent reaction with a lithiated bisphosphine source.
Experimental Protocols
Step 1: Synthesis of (2S,5S)-Hexanediol
A detailed experimental protocol for the synthesis of the chiral diol precursor, (2S,5S)-2,5-hexanediol, is often achieved through asymmetric reduction of 2,5-hexanedione or from chiral pool starting materials like D-mannitol. For the purpose of this guide, we will assume the availability of (2S,5S)-2,5-hexanediol as a starting material.[5]
Step 2: Synthesis of (2S,5S)-Hexanediol Cyclic Sulfate
-
Materials: (2S,5S)-Hexanediol, thionyl chloride (SOCl2), ruthenium(III) chloride hydrate (RuCl3·H2O), sodium periodate (NaIO4), acetonitrile (CH3CN), carbon tetrachloride (CCl4), water (H2O), diethyl ether (Et2O), sodium bicarbonate (NaHCO3), magnesium sulfate (MgSO4).
-
Procedure:
-
To a stirred solution of (2S,5S)-hexanediol in a mixture of acetonitrile, carbon tetrachloride, and water, add ruthenium(III) chloride hydrate and sodium periodate.
-
Stir the reaction mixture vigorously at room temperature until the diol is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.
-
The crude cyclic sulfite is then oxidized to the cyclic sulfate using a suitable oxidizing agent, such as sodium periodate catalyzed by ruthenium(III) chloride.
-
Purify the resulting (2S,5S)-hexanediol cyclic sulfate by column chromatography on silica gel.
-
Step 3: Synthesis of this compound
-
Materials: 1,2-bis(phosphino)benzene, n-butyllithium (n-BuLi), (2S,5S)-hexanediol cyclic sulfate, tetrahydrofuran (THF), diethyl ether (Et2O), degassed water.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-bis(phosphino)benzene in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dilithio-1,2-phenylenebis(phosphine).
-
In a separate flask, dissolve (2S,5S)-hexanediol cyclic sulfate in anhydrous THF.
-
Cool both solutions to -78 °C and slowly add the solution of the cyclic sulfate to the solution of the dilithiated phosphine via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with degassed brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel under an inert atmosphere to afford this compound as a white solid.
-
Quantitative Data for Synthesis
Table 2: Representative Yields for the Synthesis of this compound and its Precursors
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | (2S,5S)-Hexanediol | 2,5-Hexanedione | >95 (Asymmetric Hydrogenation) |
| 2 | (2S,5S)-Hexanediol Cyclic Sulfate | (2S,5S)-Hexanediol | ~80-90 |
| 3 | This compound | (2S,5S)-Hexanediol Cyclic Sulfate and 1,2-bis(phosphino)benzene | ~70-80 |
Note: Yields are representative and can vary depending on the specific reaction conditions and scale.
Catalytic Applications and Signaling Pathways
This compound is a premier ligand for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, enabling the synthesis of chiral molecules with high enantiomeric excess. The catalytic cycle, a fundamental signaling pathway in this process, is illustrated below.
Rhodium-Catalyzed Asymmetric Hydrogenation Cycle
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands like DUPHOS involves the following key steps:
-
Catalyst Precursor Activation: The active catalyst is typically generated in situ from a rhodium precursor, such as [Rh(COD)2]BF4, and the this compound ligand.
-
Substrate Coordination: The prochiral olefin substrate coordinates to the chiral rhodium complex.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species.
-
Migratory Insertion: One of the hydride ligands inserts into the double bond of the coordinated olefin, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated, chiral product and regeneration of the active rhodium(I) catalyst.
Table 3: Performance of this compound in Asymmetric Hydrogenation
| Substrate | Product | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh((S,S)-Me-DUPHOS)(COD)]BF4 | >99 | >95 |
| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | [Rh((S,S)-Me-DUPHOS)(COD)]BF4 | 98 | >95 |
| Enamide Substrates | Chiral Amines | [Rh((S,S)-Me-DUPHOS)]+ | >95 | High |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Catalytic Cycle of Rh-(S,S)-Me-DUPHOS in Asymmetric Hydrogenation
Caption: Rh-(S,S)-Me-DUPHOS catalytic cycle.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (+)-1,2-Bis (2S,5S)-2,5-dimethylphospholano benzene kanata purity 136735-95-0 [sigmaaldrich.com]
- 5. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]
physical and chemical properties of (S,S)-Methyl-DUPHOS
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of (S,S)-Methyl-DUPHOS, a chiral phosphine ligand widely utilized in asymmetric catalysis. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for its application, and visualizations of key chemical workflows.
Core Properties of this compound
This compound, with the full chemical name 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene, is a C₂-symmetric bisphosphine ligand. Its chirality is derived from the stereogenic centers in the phospholane rings, which create a chiral environment around a coordinated metal center, enabling high enantioselectivity in catalytic reactions.
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈P₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| CAS Number | 136735-95-0 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 67-76 °C | [2] |
| IUPAC Name | (2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | [1] |
| InChI Key | AJNZWRKTWQLAJK-VGWMRTNUSA-N | [1] |
Solubility and Stability
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in a laboratory setting. The following sections provide methodologies for its synthesis (general strategy), purification, and a representative application in asymmetric hydrogenation.
Synthesis of this compound
-
Preparation of a Chiral Diol: The synthesis typically starts from a readily available chiral starting material, which is converted into a chiral 1,4-diol.
-
Conversion to a Cyclic Sulfate: The diol is then reacted to form a cyclic sulfate, which serves as a key intermediate.
-
Ring-Opening and Phosphine Introduction: The cyclic sulfate is subjected to a nucleophilic ring-opening reaction with a phosphine source, such as lithium phosphide, followed by reaction with a second equivalent to form the bisphosphine ligand.
The purification of chiral phosphines often involves techniques like column chromatography on silica gel under an inert atmosphere or recrystallization from appropriate solvents.[3][4]
Purification by Recrystallization
For the purification of solid organic compounds like this compound, recrystallization is a common and effective technique.[2][4][5]
General Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for phosphine ligands include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or pentane).
-
Dissolution: In a flask equipped with a condenser and under an inert atmosphere, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote further crystallization.
-
Isolation: Collect the purified crystals by filtration, for instance, using a Schlenk filter under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Asymmetric Hydrogenation of an Enamide
This compound is renowned for its effectiveness as a ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to produce chiral amines. The following is a representative protocol for the hydrogenation of an N-acetyl α-arylenamide.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
Substrate: N-(1-phenylvinyl)acetamide
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flask, the substrate, N-(1-phenylvinyl)acetamide (100 mol%), is dissolved in anhydrous, degassed methanol.
-
Hydrogenation: The substrate solution is transferred to the hydrogenation vessel. The pre-formed catalyst solution is then added to the vessel via cannula. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm).
-
Reaction: The reaction mixture is stirred vigorously at room temperature for the specified time (typically 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or GC.
-
Work-up: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the chiral amine product. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows related to this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S,S)-Methyl-DUPHOS (CAS: 136735-95-0)
This compound , with the CAS number 136735-95-0, is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis.[1] Its C₂-symmetric structure, featuring two (2S,5S)-2,5-dimethylphospholano groups attached to a benzene ring, enables the synthesis of highly enantiomerically enriched molecules.[2] This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, tailored for professionals in research and drug development.
Core Properties and Specifications
This compound is a solid organophosphorus compound with well-defined chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 136735-95-0 | [1][3][4][5] |
| Molecular Formula | C₁₈H₂₈P₂ | [1][3][6] |
| Molecular Weight | 306.36 g/mol | [1][6] |
| IUPAC Name | 1,2-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene | [3] |
| Synonyms | (+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene, (S,S)-Me-DUPHOS | [4] |
| Appearance | Solid | |
| Melting Point | 67-76 °C | |
| Purity | Typically available in ≥97% or min. 98% purity | [1][3][4] |
| Storage Conditions | Store at 4°C, protect from light, and handle under an inert atmosphere (e.g., nitrogen or argon). | [1] |
Applications in Asymmetric Catalysis
This compound is a privileged ligand, primarily used with transition metals like rhodium, ruthenium, and platinum to catalyze a variety of asymmetric reactions with high enantioselectivity and efficiency.
Asymmetric Hydrogenation
The most prominent application of this compound is in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. This reaction is fundamental for the production of chiral amino acids, chiral alcohols, and key intermediates for pharmaceuticals.[7][8]
Key Features:
-
High Enantioselectivity: Routinely achieves enantiomeric excess (ee) of >95%, and often >99%.[7]
-
High Activity: Demonstrates high turnover frequencies (TOF > 5,000 h⁻¹) and substrate-to-catalyst (S/C) ratios up to 50,000.
-
Broad Substrate Scope: Effective for the hydrogenation of enamides, enol esters, and β-keto esters.
A notable industrial application was in the synthesis of a key glutarate intermediate for the drug Candoxatril, where the (R,R)-Me-DuPHOS-Rh catalyst afforded the product in >99% ee and 95% yield on a 12 kg scale.[7]
Typical Performance Data in Asymmetric Hydrogenation:
| Substrate Type | Metal | S/C Ratio | H₂ Pressure | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |
| N-acetyl α-arylenamides | Rh | up to 50,000 | 60-90 psi | MeOH | 25 | 0.5-3 | >95 | >95 | |
| A unique carboxylate substrate | Rh | - | - | - | - | - | 95 | >99 | [7] |
| Enamido olefins | Rh | 500 | 60-90 psi | - | - | 0.5-3 | >95 | >99 | |
| β-keto esters | Ru | - | atmospheric | - | - | - | - | high | [2] |
Other Asymmetric Transformations
Beyond hydrogenation, this compound and its metal complexes are effective catalysts for other stereoselective C-C and C-P bond-forming reactions.
-
Asymmetric Alkylation: The Cu(OTf)₂/(R,R)-Me-DuPhos system catalyzes the enantioselective addition of dialkylzinc reagents to N-phosphinoylimines, yielding chiral α-amines with exceptional enantiomeric excess (>90% for aromatic substrates).
-
Asymmetric Hydrophosphination: Platinum complexes of Me-Duphos, such as Pt(R,R-Me-Duphos)(trans-stilbene), catalyze the asymmetric hydrophosphination of activated olefins, providing an enantioselective route to chiral phosphines.[9]
Catalytic Mechanism and Workflow
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the mechanism of Rh-DuPhos catalyzed asymmetric hydrogenation.[8][10] The generally accepted "unsaturated pathway" is the dominant mechanism.
Catalytic Cycle for Asymmetric Hydrogenation
The catalytic cycle involves the coordination of the olefin substrate to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst. The "anti-lock-and-key" model is often invoked, where the minor, less stable catalyst-substrate diastereomer is more reactive and leads to the major product enantiomer.[10]
Caption: Generalized catalytic cycle for Rh-(S,S)-Me-DUPHOS hydrogenation.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting an asymmetric hydrogenation experiment using a this compound-metal catalyst.
References
- 1. chemscene.com [chemscene.com]
- 2. DuPhos - Wikipedia [en.wikipedia.org]
- 3. (S,S)-Me-DUPHOS 97.00% | CAS: 136735-95-0 | AChemBlock [achemblock.com]
- 4. strem.com [strem.com]
- 5. (S,S)-ME-DUPHOS | Duphos and BPE Ligands | Ambeed.com [ambeed.com]
- 6. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Advent of a Privileged Ligand: A Technical Guide to the Discovery and History of DuPhos
For Researchers, Scientists, and Drug Development Professionals
The development of chiral ligands for asymmetric catalysis has been a transformative force in modern chemistry, enabling the synthesis of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries. Among the pantheon of these molecular tools, the DuPhos family of ligands stands as a landmark achievement, heralding a new era of efficiency and selectivity in asymmetric hydrogenation and other transformations. This in-depth technical guide explores the discovery, history, and core applications of DuPhos ligands, providing detailed experimental methodologies and performance data to support researchers in this dynamic field.
A Paradigm Shift in Asymmetric Catalysis: The Genesis of DuPhos
Prior to the early 1990s, the field of asymmetric catalysis relied on a handful of chiral diphosphine ligands, such as DIOP, DIPAMP, and CHIRAPHOS. While groundbreaking, these ligands often exhibited limitations in terms of enantioselectivity and substrate scope. A significant breakthrough occurred in 1991 when M. J. Burk, a scientist at DuPont, introduced a novel class of C₂-symmetric diphosphine ligands that would come to be known as DuPhos.[1] The name itself is a portmanteau of Du Pont and diphos phine, reflecting its origin and chemical nature.[1]
The initial publications in the Journal of the American Chemical Society and Tetrahedron: Asymmetry detailed the synthesis and remarkable efficacy of these new ligands.[2][3] What set DuPhos apart was its unique structural motif: two 2,5-disubstituted phospholane rings bridged by a 1,2-phenylene group. This design created a highly organized and sterically demanding chiral environment around the metal center, leading to unprecedented levels of enantioselectivity in asymmetric hydrogenation reactions.
A closely related family of ligands, the BPE ligands, were developed in parallel. The primary distinction of BPE is the replacement of the 1,2-phenylene bridge with a more flexible 1,2-ethylene bridge. Both DuPhos and BPE ligands demonstrated exceptional performance, particularly in the rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amino acid precursors, a critical transformation in drug discovery and development.[1] The superiority of DuPhos over existing ligands was immediately apparent, establishing it as a "privileged ligand" – a versatile and highly effective ligand scaffold applicable to a broad range of catalytic transformations.
Structural Features and Mechanism of Action
The remarkable success of DuPhos ligands stems from their unique structural and electronic properties. The C₂-symmetry of the ligand simplifies the stereochemical analysis of the catalytic cycle, while the phospholane rings create a well-defined chiral pocket. The phosphorus atoms in DuPhos are electron-rich, which enhances the reactivity of the resulting metal complexes.
Computational studies have provided deep insights into the mechanism of DuPhos-rhodium catalyzed asymmetric hydrogenation of enamides. The catalytic cycle is understood to proceed through a series of well-defined steps, with the oxidative addition of hydrogen being the turnover-limiting step.[4] The enantioselectivity is determined by the differential stability of the diastereomeric catalyst-substrate complexes and the subsequent transition states. The rigid and well-defined chiral environment created by the DuPhos ligand effectively shields one face of the prochiral substrate, leading to the preferential formation of one enantiomer.
Quantitative Performance Data
The efficacy of DuPhos and BPE ligands has been extensively documented across a wide range of asymmetric catalytic reactions. The following tables summarize key performance indicators for the asymmetric hydrogenation of representative substrates.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) (Configuration) | Reference |
| (S,S)-Me-DuPhos | [Rh(COD)L]BF₄ | 100 | 24 | >99 | 98.5 (R) | [5] |
| (R,R)-Et-DuPhos | [Rh(COD)L]BF₄ | 500 | 0.5-3 | >95 | >99 | [6] |
Table 2: Asymmetric Hydrogenation of Enamides
| Ligand | Substrate | Substrate/Catalyst Ratio | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| (S,S)-Et-DuPhos | An N-acetyl dehydro-α-amino acid | 500:1 | MeOH | 60-90 psi | 25 | 0.5-3 | >95 | >99 |
| (S,S)-Et-DuPhos | A β-keto enamide | 100:1 | Toluene | 50 atm | 50 | 12 | >99 | 99 |
Experimental Protocols
Synthesis of (R,R)-Me-DuPhos Derivative: (R,R)-BozPHOS
This protocol details the synthesis of (R,R)-BozPHOS, a mono-oxidized derivative of (R,R)-Me-DuPhos, which is a useful ligand in its own right. The synthesis starts from commercially available (R,R)-Me-DuPHOS.
Materials:
-
(R,R)-Me-DuPHOS
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Hydrogen peroxide (35 wt. % in H₂O)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous benzene
-
Silica gel
Procedure:
-
In a glovebox, charge a flame-dried, round-bottomed flask with (R,R)-Me-DuPHOS (1.0 g, 3.26 mmol).
-
Add anhydrous THF (32 mL) to the flask under an argon atmosphere.
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex dropwise. Stir the mixture at 0 °C for 45 minutes.
-
Add hydrogen peroxide (35 wt. %) dropwise in three portions at 0 °C, with a 30-minute interval between each addition.
-
Stir the reaction mixture for an additional 45 minutes at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain a white foam.
-
To the crude product, add DABCO (550 mg, 4.9 mmol) and anhydrous benzene (32 mL).
-
Heat the mixture at 50 °C for 5 hours.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to afford (R,R)-BozPHOS as a white solid.[7]
In Situ Preparation of a DuPhos-Rh Catalyst and Asymmetric Hydrogenation
This protocol provides a general method for the in-situ generation of a DuPhos-Rh catalyst and its application in the asymmetric hydrogenation of an enamide substrate.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
DuPhos ligand (e.g., (S,S)-Et-DuPhos)
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
High-purity hydrogen gas
-
Autoclave or a suitable pressure reaction vessel
-
Schlenk line and glassware for handling air-sensitive compounds
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the rhodium precursor (1 equivalent) and the DuPhos ligand (1.05-1.1 equivalents) to a Schlenk flask. Add the anhydrous, deoxygenated solvent and stir at room temperature for 30-60 minutes. The formation of the active catalyst is typically indicated by a color change.
-
Hydrogenation: In a separate reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.
-
Transfer the prepared catalyst solution to the reaction vessel containing the substrate.
-
Seal the reaction vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 60-90 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Carefully vent the hydrogen gas and work up the reaction mixture to isolate the product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.[6]
Visualizing the Catalytic World of DuPhos
To better understand the relationships and processes involved in the discovery and application of DuPhos ligands, the following diagrams are provided.
Caption: Timeline of the discovery of DuPhos ligands.
Caption: General synthetic workflow for DuPhos ligands.
Caption: Catalytic cycle for Rh-DuPhos hydrogenation.
References
Unraveling the Enantioselectivity of (S,S)-Methyl-DUPHOS Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of (S,S)-Methyl-DUPHOS catalysts, renowned for their exceptional performance in asymmetric hydrogenation reactions. The focus of this guide is to provide a comprehensive understanding of the catalytic cycle, the origins of enantioselectivity, and practical experimental details for professionals in the fields of chemical research and drug development.
Core Mechanism of Action: The "Anti-Lock-and-Key" Principle
The high enantioselectivity of rhodium catalysts bearing the this compound ligand in the hydrogenation of prochiral enamides is a result of a fascinating interplay between thermodynamics and kinetics, often referred to as the "anti-lock-and-key" model.[1][2] Computational and experimental studies have elucidated a mechanism where the major, more stable diastereomeric catalyst-substrate complex is not the one that leads to the final product. Instead, the minor, less stable diastereomer is significantly more reactive, proceeding through a lower energy transition state to yield the observed major enantiomer of the product.[1][2]
The catalytic cycle can be broken down into the following key steps:
-
Substrate Coordination: The prochiral enamide substrate coordinates to the cationic [Rh((S,S)-Me-DUPHOS)]+ catalyst. This coordination can occur on two different enantiofaces of the substrate, leading to the formation of two diastereomeric square planar catalyst-substrate complexes: a major and a minor isomer.[1][2] The major diastereomer is thermodynamically more stable, meaning it is present in higher concentration at equilibrium.[1]
-
Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center of the catalyst-substrate complex. This step is widely considered to be the turnover-limiting step of the catalytic cycle.[1][2]
-
Migratory Insertion: One of the newly added hydrogen atoms is transferred to the β-carbon of the enamide double bond, leading to the formation of a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydrogen atom is transferred to the α-carbon, and the resulting saturated product is released from the rhodium center, regenerating the active catalyst for the next cycle.
The crucial aspect for the high enantioselectivity lies in the relative energies of the transition states for the oxidative addition step for the major and minor diastereomeric complexes. The transition state for the minor diastereomer is significantly lower in energy than that for the major diastereomer.[1] This lower activation barrier for the minor pathway means it proceeds at a much faster rate, ultimately dictating the stereochemical outcome of the reaction and leading to the formation of a single enantiomer in high excess.
Quantitative Data Presentation
The following tables summarize the performance of this compound and related DUPHOS catalysts in the asymmetric hydrogenation of various enamide substrates.
| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 | [3] |
| Methyl (Z)-α-acetamidoacrylate | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 | [3] |
| N-acetyl-α-phenylethenylamine | [(S,S)-t-Bu-BisP-Rh]BF₄ | 100:1 | MeOH | 3 atm | RT | 24-36 | Quant. | >99 (R) | [4] |
| N-acetyl-α-(p-methoxyphenyl)ethenylamine | [(S,S)-t-Bu-BisP-Rh]BF₄ | 100:1 | MeOH | 3 atm | RT | 24-36 | Quant. | >99 (R) | [4] |
| N-acetyl-α-(t-butyl)ethenylamine | [(S,S)-t-Bu-BisP*-Rh]BF₄ | 100:1 | MeOH | 3 atm | RT | 24-36 | Quant. | 99 (S) | [4] |
Note: BisP is a related chiral phosphine ligand, and its data is included for comparison of performance with similar substrates.*
Experimental Protocols
This section provides representative methodologies for the in situ generation of the this compound-Rh catalyst and its application in a typical asymmetric hydrogenation reaction.
In Situ Preparation of the [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S,S)-1,2-Bis(2,5-dimethylphospholano)benzene ((S,S)-Me-DUPHOS)
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 equivalent).
-
To the same flask, add the (S,S)-Me-DUPHOS ligand (1.05-1.1 equivalents).
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change. The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, deoxygenated solvent.
-
Add the freshly prepared catalyst solution to the substrate solution under an inert atmosphere. The typical substrate-to-catalyst (S/C) ratio is 100:1, but can be optimized for specific substrates.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.
Caption: The catalytic cycle for the this compound-Rh catalyzed asymmetric hydrogenation of an enamide, illustrating the "anti-lock-and-key" mechanism where the less stable minor diastereomer reacts faster to form the major product.
Caption: A generalized experimental workflow for performing an asymmetric hydrogenation reaction using an in situ prepared this compound-Rh catalyst.
References
An In-depth Technical Guide on the Electronic and Steric Properties of (S,S)-Me-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Me-DUPHOS, with the IUPAC name 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene, is a C2-symmetric chiral phosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in hydrogenation reactions. Developed by M.J. Burk at DuPont, the DuPhos family of ligands has become indispensable in the stereoselective synthesis of a wide array of chiral molecules, including amino acid precursors. The remarkable enantioselectivity and high catalytic activity of metal complexes incorporating (S,S)-Me-DUPHOS are intricately linked to the ligand's specific electronic and steric characteristics. This technical guide provides a comprehensive overview of these properties, detailing the quantitative parameters, the experimental and computational methodologies used for their determination, and a visualization of its role in a catalytic cycle.
Core Properties of (S,S)-Me-DUPHOS
The chemical structure of (S,S)-Me-DUPHOS features two chiral phospholane rings attached to a benzene backbone. This rigid and well-defined geometry is crucial for creating a highly effective chiral environment around a metal center.
| Property | Value / Description |
| Chemical Formula | C₁₈H₂₈P₂ |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 136735-95-0 |
| Appearance | White to off-white solid |
| Chirality | C₂-symmetric |
| Primary Application | Ligand for asymmetric catalysis (e.g., hydrogenation) |
Quantitative Electronic and Steric Parameters
The interplay of electronic and steric effects governs the performance of (S,S)-Me-DUPHOS in catalysis. While specific experimentally determined values for every parameter are not always consolidated in a single source, a combination of experimental data from analogous systems and computational studies provides a robust understanding.
| Parameter | Description | Typical Value/Range (for Rhodium Complexes) | Method of Determination |
| Bite Angle (P-M-P) | The P-M-P angle in a metal complex, which influences the geometry and reactivity of the catalyst. A larger bite angle can favor certain reaction pathways. | ~82° - 86° | Experimental: X-ray crystallography of metal-(S,S)-Me-DUPHOS complexes. Computational: Density Functional Theory (DFT) geometry optimization of the metal complex. |
| Cone Angle (Tolman) | A measure of the steric bulk of the phosphine ligand. It is the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the ligand's atoms. | ~135° - 145° (per phosphine group) | Experimental: Historically determined from physical models, now more accurately from X-ray crystal structures. Computational: Calculated from the optimized geometry of the ligand or its metal complex using specialized software. |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more nuanced measure of steric hindrance than the cone angle. | ~30% - 35% | Computational: Calculated from the three-dimensional coordinates of a metal-ligand complex, often obtained from X-ray crystallography or DFT calculations, using software like SambVca. |
| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, determined by the C-O stretching frequency of a [Ni(CO)₃(phosphine)] complex in its IR spectrum. Lower frequencies indicate stronger electron donation. | ~2060 - 2065 cm⁻¹ (estimated for analogous systems) | Experimental: Infrared spectroscopy of the corresponding [Ni(CO)₃L] complex. Computational: DFT calculations of the vibrational frequencies of the [Ni(CO)₃L] complex. |
Experimental and Computational Protocols
The determination of the electronic and steric parameters of (S,S)-Me-DUPHOS relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
1. X-ray Crystallography for Bite Angle and Cone Angle Determination:
-
Crystal Growth: Single crystals of a metal complex of (S,S)-Me-DUPHOS (e.g., [Rh((S,S)-Me-DUPHOS)(COD)]BF₄) are grown by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths and angles, including the P-M-P bite angle.
-
Cone Angle Calculation: The cone angle can be calculated from the refined crystal structure using geometric algorithms that consider the van der Waals radii of the atoms.
2. Infrared Spectroscopy for Tolman Electronic Parameter (TEP) Determination:
-
Synthesis of the Nickel Carbonyl Complex: The complex [Ni(CO)₃((S,S)-Me-DUPHOS)] is synthesized by reacting Ni(CO)₄ with one equivalent of the (S,S)-Me-DUPHOS ligand under an inert atmosphere.
-
IR Spectrum Acquisition: The IR spectrum of the purified complex is recorded in a suitable solvent (e.g., CH₂Cl₂).
-
TEP Determination: The frequency of the A₁ symmetric C-O stretching vibration is identified in the spectrum. This value is the Tolman Electronic Parameter.
Computational Protocols
1. Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties:
-
Model Building: A 3D model of the (S,S)-Me-DUPHOS ligand or its metal complex is constructed using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for the ligand and a larger basis set with effective core potentials for the metal). This process finds the lowest energy conformation of the molecule.
-
Parameter Extraction: From the optimized geometry, steric parameters like the bite angle and cone angle can be calculated.
-
Electronic Property Calculation: Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential can be calculated to assess the electron-donating nature of the ligand.
2. Percent Buried Volume (%Vbur) Calculation:
-
Input Structure: The calculation requires the 3D coordinates of the metal-ligand complex, typically from an X-ray crystal structure or a DFT-optimized geometry.
-
Software Application: A program such as SambVca is used. The user defines the metal atom and the ligand atoms.
-
Calculation: The software places a sphere of a defined radius (typically 3.5 Å) around the metal atom and calculates the percentage of this sphere's volume that is occupied by the van der Waals spheres of the ligand atoms.
Visualizations
Structure of (S,S)-Me-DUPHOS-Rhodium Complex
Synthesis of Me-DuPhos: A Technical Guide for Researchers
Introduction: Chiral phospholane ligands, particularly the DuPhos family, are a cornerstone of modern asymmetric catalysis. Developed by M.J. Burk and his team at DuPont, these C2-symmetric bisphospholane ligands have demonstrated exceptional efficacy in a wide range of enantioselective transformations, most notably in asymmetric hydrogenation reactions. Their electron-rich nature and well-defined chiral environment lead to high catalytic activity and enantioselectivity, making them invaluable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth overview of the synthesis of (R,R)-Me-DuPhos, one of the most widely used members of this ligand class.
Synthetic Strategy Overview
The synthesis of Me-DuPhos is a multi-step process that begins with the creation of a chiral diol, which is then converted into a cyclic sulfate. This electrophilic intermediate subsequently undergoes a nucleophilic substitution with a lithiated diphosphine to yield the final ligand. The key to the high enantiopurity of the final ligand lies in the use of a chiral starting material or an enantioselective synthesis step early in the sequence.
Experimental Protocols
Step 1: Synthesis of (2R,5R)-Hexane-2,5-diol
The synthesis of the chiral diol, (2R,5R)-hexane-2,5-diol, is a critical first step. One common method involves the enantioselective reduction of 2,5-hexanedione.
Protocol:
-
Reaction Setup: A solution of 2,5-hexanedione in an appropriate solvent (e.g., isopropanol) is prepared in a reaction vessel under an inert atmosphere.
-
Catalyst Addition: A chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., a chiral diamine or amino alcohol), is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas at a specified pressure and temperature. The reaction is monitored until the starting material is consumed.
-
Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude diol is purified by distillation or chromatography to yield enantiomerically pure (2R,5R)-hexane-2,5-diol.
| Step | Product | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (2R,5R)-Hexane-2,5-diol | 2,5-Hexanedione | H₂, Chiral Ru or Rh catalyst | >90 | >99 |
Step 2: Synthesis of (2R,5R)-Hexane-2,5-diol Cyclic Sulfate
The chiral diol is then converted to its corresponding cyclic sulfate, creating a reactive electrophile for the subsequent phosphination step.
Protocol:
-
Reaction Setup: (2R,5R)-Hexane-2,5-diol is dissolved in a suitable solvent, such as carbon tetrachloride or dichloromethane, in the presence of a base (e.g., triethylamine).
-
Sulfation: Thionyl chloride is added dropwise to the cooled solution, leading to the formation of a cyclic sulfite.
-
Oxidation: The cyclic sulfite is then oxidized to the cyclic sulfate using an oxidizing agent like sodium periodate in the presence of a catalytic amount of ruthenium(III) chloride.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to give the crude cyclic sulfate, which is often used in the next step without further purification.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 2 | (2R,5R)-Hexane-2,5-diol Cyclic Sulfate | (2R,5R)-Hexane-2,5-diol | Thionyl chloride, NaIO₄, RuCl₃ | High (often used crude) |
Step 3: Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene (Me-DuPhos)
The final step involves the reaction of the cyclic sulfate with a lithiated diphosphine.
Protocol:
-
Preparation of Dilithio-1,2-diphosphinobenzene: 1,2-Bis(phosphino)benzene is prepared separately and then treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at low temperature to generate the dilithio salt.
-
Nucleophilic Substitution: The solution of (2R,5R)-hexane-2,5-diol cyclic sulfate in THF is added dropwise to the freshly prepared solution of dilithio-1,2-diphosphinobenzene at low temperature.
-
Reaction Quench and Workup: The reaction is allowed to warm to room temperature and then quenched with a proton source (e.g., methanol or water). The product is extracted into an organic solvent.
-
Purification: The organic extracts are dried, and the solvent is removed under reduced pressure. The crude product is purified by crystallization or chromatography to afford (R,R)-Me-DuPhos as a white crystalline solid.[1]
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| 3 | (R,R)-Me-DuPhos | (2R,5R)-Hexane-2,5-diol Cyclic Sulfate, 1,2-Bis(phosphino)benzene | n-BuLi or sec-BuLi | >80 |
Synthetic Workflow
The overall synthetic pathway for (R,R)-Me-DuPhos can be visualized as a three-step process, starting from a readily available diketone and culminating in the formation of the chiral ligand.
Conclusion
The synthesis of Me-DuPhos, while requiring careful execution of multiple steps, provides access to a powerful class of ligands for asymmetric catalysis. The modularity of this synthetic route, allowing for variations in the alkyl substituents on the phospholane rings and the backbone connecting them, has led to the development of a diverse library of DuPhos and related BPE ligands. This adaptability has been instrumental in optimizing catalyst performance for a multitude of enantioselective reactions, solidifying the importance of these ligands in modern organic synthesis.
References
(S,S)-Methyl-DUPHOS: A Technical Overview of a Privileged Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
(S,S)-Methyl-DUPHOS, a prominent member of the DUPHOS family of chiral phosphine ligands, has established itself as a cornerstone in the field of asymmetric catalysis. Its robust performance in inducing high enantioselectivity across a range of chemical transformations has made it an invaluable tool in the synthesis of chiral molecules, particularly within the pharmaceutical and fine chemical industries. This technical guide provides a concise yet in-depth overview of the key molecular properties of this compound, alongside a detailed examination of its application in a representative catalytic reaction.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₈P₂ | [1][2][3][4][5][6] |
| Molecular Weight | 306.37 g/mol | [1][3] |
| CAS Number | 136735-95-0 | [1][4][5] |
| IUPAC Name | 1,2-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene | [1] |
Application in Asymmetric Catalysis: Rh-Catalyzed Hydrogenation
A primary application of this compound is as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. The resulting chiral rhodium complex is a highly effective catalyst for the enantioselective reduction of various prochiral olefins, such as enamides, to produce chiral amines with excellent enantiomeric excess (ee).
Catalytic Cycle of Rh-(S,S)-Methyl-DUPHOS in Asymmetric Hydrogenation
The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide using the this compound ligand is depicted in the catalytic cycle below. This process illustrates the key steps of substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination to regenerate the active catalyst.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
In-Depth Technical Guide: Safety and Handling Precautions for (S,S)-Methyl-DUPHOS
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the safety and handling precautions for (S,S)-Methyl-DUPHOS, a widely used chiral phosphine ligand in asymmetric catalysis. Adherence to these guidelines is crucial to minimize risks and ensure safe and effective use.
Hazard Identification and Classification
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1][2][3]. It may also cause skin and eye irritation[4]. It is essential to handle this compound with the appropriate care and personal protective equipment.
GHS Hazard Statements:
GHS Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product[1][2][5].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[2].
-
P501: Dispose of contents/container to an approved waste disposal plant[1][2].
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₈P₂[1][3][6][7] |
| Molecular Weight | 306.36 g/mol [1][3][7] |
| Appearance | Solid[7] |
| Melting Point | 67-76 °C[7] |
| CAS Number | 136735-95-0[1][3][6][7] |
Safe Handling and Storage Protocol
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure[5][8].
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ground and bond containers and receiving equipment to prevent static discharge.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated[5].
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator[2].
Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Ensure all necessary PPE is worn correctly.
-
Avoid breathing dust, mist, or vapors[8].
-
Avoid contact with skin and eyes.
-
Use only non-sparking tools.
Storage
-
Keep the container tightly closed in a dry and well-ventilated place[5][8].
-
Store away from heat, sparks, open flames, and hot surfaces.
First-Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting[2].
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician if irritation develops[5].
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist[5].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[8].
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains[5].
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methyl-duphos, (R,R)- | C18H28P2 | CID 2734551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.strem.com [sds.strem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (S,S)-Me-DUPHOS 97.00% | CAS: 136735-95-0 | AChemBlock [achemblock.com]
- 7. (+)-1,2-双[(2S,5S)-2,5-二甲基磷]苯 kanata purity | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Solubility Landscape of (S,S)-Methyl-DUPHOS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S,S)-Methyl-DUPHOS, a chiral phosphine ligand, is a cornerstone in asymmetric catalysis, pivotal for the stereoselective synthesis of a multitude of chemical entities. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application in reaction optimization, catalyst preparation, and downstream processing. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a general experimental protocol for its determination, and offers insights into its molecular interactions with different solvent classes.
Understanding the Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, an analysis of its molecular structure provides valuable predictive insights into its behavior in various organic solvents.
This compound
-
IUPAC Name: 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene
-
CAS Number: 136735-95-0
-
Molecular Formula: C₁₈H₂₈P₂
-
Molecular Weight: 306.37 g/mol
The structure of this compound is characterized by a central benzene ring and two phospholane rings, which are five-membered saturated rings containing a phosphorus atom. The presence of methyl groups on the phospholane rings and the overall hydrocarbon framework contribute to its largely nonpolar character.
Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar and moderately polar aprotic organic solvents.
Expected Solubility Trends:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aprotic Nonpolar | Toluene, Hexane, Benzene | High | The nonpolar nature of these solvents aligns well with the hydrocarbon backbone of this compound, facilitating favorable van der Waals interactions. |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High to Moderate | These solvents possess dipole moments that can interact with the phosphorus atoms in the ligand, while their organic character allows for solubilization of the hydrocarbon portions. |
| Protic Polar | Methanol, Ethanol | Moderate to Low | The presence of hydroxyl groups in protic solvents leads to strong hydrogen bonding networks. While some interaction with the phosphorus lone pairs is possible, the largely nonpolar structure of the ligand is less compatible with these highly polar, hydrogen-bonding environments. |
| Aqueous Solvents | Water | Negligible | As a nonpolar organic molecule, this compound is expected to be virtually insoluble in water. |
Experimental Protocol for Solubility Determination
The following provides a generalized experimental workflow for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent (e.g., THF, Toluene, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Saturation: Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature for a period to allow any undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted sample.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is recommended to perform solubility tests with the actual solvent systems and conditions to be employed.
Methodological & Application
Application Notes and Protocols for (S,S)-Methyl-DUPHOS Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (S,S)-Methyl-DUPHOS in rhodium-catalyzed asymmetric hydrogenation reactions. This methodology is a cornerstone in modern synthetic chemistry, enabling the efficient and highly enantioselective synthesis of a wide range of chiral molecules, particularly amino acids and their derivatives, which are crucial building blocks in pharmaceutical development.
Introduction
The rhodium complex of this compound is a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins, most notably enamides and enol esters. The catalyst exhibits remarkable enantioselectivity, often achieving >99% enantiomeric excess (ee), making it a valuable tool for the synthesis of optically pure compounds. The success of this catalytic system is attributed to the unique stereoelectronic properties of the C2-symmetric bis(phospholane) ligand, which creates a highly organized and chiral coordination environment around the rhodium center.
A key mechanistic feature of this catalytic system is the "anti-lock-and-key" phenomenon. While the substrate may bind to the catalyst to form a more stable, major diastereomer, it is the less stable, minor diastereomer that undergoes a much faster reaction, ultimately determining the high enantioselectivity of the product.[1][2] The turnover-limiting step in the catalytic cycle is generally considered to be the oxidative addition of hydrogen to the rhodium-substrate complex.[1][2]
Applications
The primary application of this compound-Rh catalyzed asymmetric hydrogenation lies in the synthesis of chiral α-amino acids and their derivatives from N-acyl-α-enamide precursors. This method provides a direct and efficient route to a wide variety of natural and unnatural amino acids.[3] Other significant applications include the synthesis of chiral α-hydroxy esters from enol esters and other chiral building blocks.[4]
Data Presentation: Substrate Scope and Enantioselectivity
The this compound-Rh catalyst has demonstrated high efficacy across a range of substrates. The following tables summarize the quantitative data for the asymmetric hydrogenation of representative enamides and enol esters.
Table 1: Asymmetric Hydrogenation of Enamides
| Entry | Substrate | Product | S/C Ratio | Solvent | H₂ Pressure | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | N-Acetyl-α-phenylenamide | N-Acetyl-(R)-phenylglycine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | >99 | [3] |
| 2 | N-Acetyl-α-(p-methoxyphenyl)enamide | N-Acetyl-(R)-(p-methoxyphenyl)glycine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | >99 | [3] |
| 3 | N-Acetyl-α-(1-naphthyl)enamide | N-Acetyl-(R)-(1-naphthyl)glycine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | >99 | [3] |
| 4 | N-Acetyl-α-(tert-butyl)enamide | N-Acetyl-(S)-tert-leucine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | 99 | [3] |
| 5 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 100:1 | Methanol | 1 atm | 25 | 1 | >99 | >99 | [5] |
| 6 | Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 100:1 | Methanol | 1 atm | 25 | 1 | >99 | >99 | [5] |
Table 2: Asymmetric Hydrogenation of Enol Esters
| Entry | Substrate (R¹, R², R³) | Product | S/C Ratio | Solvent | H₂ Pressure | ee (%) | Reference |
| 1 | Me, H, CO₂Me | Methyl 2-(acetyloxy)propanoate | 500:1 | Methanol | 60 psi | 95 | [4] |
| 2 | Et, H, CO₂Me | Methyl 2-(acetyloxy)butanoate | 500:1 | Methanol | 60 psi | 96 | [4] |
| 3 | i-Pr, H, CO₂Me | Methyl 2-(acetyloxy)-3-methylbutanoate | 500:1 | Methanol | 60 psi | 97 | [4] |
| 4 | Ph, H, CO₂Me | Methyl 2-(acetyloxy)-2-phenylacetate | 500:1 | Methanol | 60 psi | 99 | [4] |
| 5 | H, Me, CO₂Me (E/Z mixture) | Methyl 2-(acetyloxy)propanoate | 500:1 | Methanol | 60 psi | 94 | [4] |
Experimental Protocols
The following protocols provide a general framework for conducting this compound-Rh catalyzed asymmetric hydrogenation reactions. All procedures involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
In Situ Catalyst Preparation
This is the most common method for generating the active catalyst.
Materials:
-
[(COD)₂Rh]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [(COD)₂Rh]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., methanol, toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the rhodium precursor (1.0 mol%) and this compound (1.1-1.2 mol%) to a Schlenk flask or a pressure-resistant reaction vessel.
-
Add the anhydrous, deoxygenated solvent to dissolve the catalyst components.
-
Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.
General Asymmetric Hydrogenation of Enamides
Materials:
-
Prepared this compound-Rh catalyst solution
-
Enamide substrate
-
Anhydrous, deoxygenated solvent (typically methanol)
-
High-purity hydrogen gas
Procedure:
-
Add the enamide substrate to the reaction vessel containing the pre-formed catalyst solution. The substrate-to-catalyst (S/C) ratio typically ranges from 100:1 to 1000:1.
-
Seal the reaction vessel and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at the specified temperature (usually room temperature) for the required time (typically 1-36 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides.
Caption: Catalytic cycle for (S,S)-Me-DUPHOS-Rh hydrogenation.
Experimental Workflow
This diagram outlines the general workflow for performing an asymmetric hydrogenation experiment.
References
Application Notes and Protocols for the Synthesis of Chiral Amino Acids Using (S,S)-Me-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral amino acids is of paramount importance in the pharmaceutical and fine chemical industries, as these molecules serve as crucial building blocks for a vast array of bioactive compounds. Among the most powerful methods for achieving high enantioselectivity in their synthesis is the asymmetric hydrogenation of prochiral enamides. The rhodium complex of the chiral phosphine ligand (S,S)-Me-DUPHOS has emerged as a highly efficient and versatile catalyst for this transformation, consistently delivering excellent yields and enantiomeric excesses (ee).
This document provides detailed application notes and experimental protocols for the use of (S,S)-Me-DUPHOS in the synthesis of chiral amino acids. It includes a summary of catalyst performance across a range of substrates, step-by-step procedures for catalyst preparation and hydrogenation reactions, and methods for product purification.
Catalyst Performance Data
The (S,S)-Me-DUPHOS-Rh(I) catalytic system has demonstrated broad applicability and high efficiency in the asymmetric hydrogenation of various α-enamides, which are precursors to α-amino acids. The catalyst exhibits remarkable enantioselectivity for a wide range of substrates.
| Substrate (N-Acetyl-α-enamide Methyl Ester) | Product (N-Acetyl-α-amino Acid Methyl Ester) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 1 | Methanol | 15 | 25 | 1 | >99 | >99 |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 1 | Methanol | 15 | 25 | 1 | >99 | >99 |
| Methyl (Z)-α-acetamido-3-(1-naphthyl)acrylate | N-Acetyl-L-1-naphthylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |
| Methyl (Z)-α-acetamido-3-(2-naphthyl)acrylate | N-Acetyl-L-2-naphthylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |
| Methyl (Z)-α-acetamido-3-(2-furyl)acrylate | N-Acetyl-L-2-furylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 98 |
| Methyl (Z)-α-acetamido-3-(2-thienyl)acrylate | N-Acetyl-L-2-thienylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |
| Methyl (Z)-α-acetamido-3-methylcrotonate | N-Acetyl-L-valine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 98 |
| Methyl (Z)-α-acetamido-4-methyl-2-pentenoate | N-Acetyl-L-leucine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |
Experimental Protocols
Protocol 1: In Situ Preparation of the (S,S)-Me-DUPHOS-Rh(I) Catalyst
This protocol describes the convenient in situ preparation of the active rhodium catalyst from a stable rhodium precursor and the (S,S)-Me-DUPHOS ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S,S)-Me-DUPHOS ((+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene)
-
Anhydrous and deoxygenated solvent (e.g., Methanol, Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (1.0 eq).
-
In a separate flask, dissolve (S,S)-Me-DUPHOS (1.05-1.1 eq) in the anhydrous and deoxygenated solvent.
-
Using a syringe, slowly transfer the (S,S)-Me-DUPHOS solution to the flask containing the rhodium precursor.
-
Stir the resulting mixture at room temperature (20-25 °C) for 15-20 minutes. A color change is typically observed, indicating the formation of the [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ complex.
-
The resulting orange-red solution is the active catalyst and is ready for use in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details the asymmetric hydrogenation of a model substrate to produce N-Acetyl-L-phenylalanine methyl ester.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared (S,S)-Me-DUPHOS-Rh(I) catalyst solution (as prepared in Protocol 1)
-
Anhydrous and deoxygenated methanol
-
High-pressure autoclave or a suitable hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: In a glass liner for the high-pressure autoclave, add methyl (Z)-α-acetamidocinnamate (e.g., 1.0 mmol, 219.2 mg).
-
Solvent and Catalyst Addition: Under an inert atmosphere, add anhydrous and deoxygenated methanol (e.g., 10 mL) to dissolve the substrate.
-
Via syringe, add the freshly prepared (S,S)-Me-DUPHOS-Rh(I) catalyst solution (e.g., 1 mol%, 0.01 mmol).
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-60 psi).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC or HPLC. The reaction is typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Remove the solvent from the reaction mixture under reduced pressure to obtain the crude product.
Protocol 3: Purification of N-Acetyl-L-phenylalanine Methyl Ester
This protocol describes a general procedure for the purification of the chiral amino acid derivative.
Materials:
-
Crude product from Protocol 2
-
Silica gel
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column packed with a slurry of silica gel in the chosen eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Acetyl-L-phenylalanine methyl ester as a white solid.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC analysis.
Visualizations
Application Notes and Protocols for Rh-Catalyzed Asymmetric Hydrogenation with (S,S)-Me-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the asymmetric hydrogenation of prochiral olefins utilizing a rhodium catalyst with the chiral ligand (S,S)-Me-DUPHOS. This catalytic system is highly effective for the enantioselective synthesis of a variety of valuable chiral compounds, including amino acid precursors.
Introduction
Rhodium complexes featuring the (S,S)-Me-DUPHOS ligand are powerful catalysts for asymmetric hydrogenation, enabling the production of single-enantiomer products with high efficiency and enantioselectivity. The catalyst can be prepared in situ from a rhodium precursor and the ligand, offering convenience and the use of a freshly prepared, highly active system. This protocol will focus on the hydrogenation of methyl 2-acetamidoacrylate as a representative example.
Data Presentation
The Rh-(S,S)-Me-DUPHOS catalytic system has demonstrated excellent performance across a range of substrates. The following table summarizes representative quantitative data.
| Substrate | Product | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 |
| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | 100:1 | MeOH | 3 atm | 25 | 24-36 | Quantitative | >95 |
| α-formamidoacrylonitrile | (R)-2-formamidopropanenitrile | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 99.9 (calculated)[1] |
Experimental Protocols
This section details the necessary procedures for catalyst preparation, the hydrogenation reaction, and subsequent product analysis.
Catalyst Preparation: In Situ Generation of the Rh-(S,S)-Me-DUPHOS Catalyst
This protocol describes the in situ preparation of the active catalyst from [Rh(COD)₂]BF₄ and (S,S)-Me-DUPHOS.
Materials:
-
(S,S)-Me-DUPHOS
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)
-
Schlenk flasks or similar inert atmosphere glassware
-
Gas-tight syringes
-
Argon or Nitrogen gas supply
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), weigh the required amount of (S,S)-Me-DUPHOS (e.g., 1.05 eq to Rh).
-
In a separate Schlenk flask, weigh the corresponding amount of [Rh(COD)₂]BF₄ (1.0 eq).
-
To the flask containing [Rh(COD)₂]BF₄, add a small volume of anhydrous, degassed solvent (e.g., 1.0 mL of Dichloromethane) and stir until fully dissolved, resulting in a clear, orange-red solution.
-
Using a gas-tight syringe, slowly transfer the [Rh(COD)₂]BF₄ solution to the flask containing the (S,S)-Me-DUPHOS ligand.
-
Rinse the first flask with a small amount of the solvent (e.g., 0.5 mL) and add it to the reaction mixture to ensure complete transfer.
-
Stir the resulting mixture at room temperature (20-25 °C) for 15-20 minutes. A color change will indicate the formation of the rhodium-phosphine complex. The catalyst solution is now ready for use.
Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
Materials:
-
Methyl 2-acetamidoacrylate (substrate)
-
Freshly prepared Rh-(S,S)-Me-DUPHOS catalyst solution
-
Anhydrous, degassed Methanol
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Hydrogen gas supply
Procedure:
-
In the hydrogenation reactor, place the desired amount of methyl 2-acetamidoacrylate (e.g., 1.0 mmol).
-
Seal the reactor and thoroughly purge with an inert gas (Argon or Nitrogen).
-
Under a positive pressure of inert gas, add anhydrous, degassed methanol (e.g., 9.0 mL) to dissolve the substrate.
-
Using a syringe, transfer the freshly prepared Rh-(S,S)-Me-DUPHOS catalyst solution (e.g., 1.0 mL of a 0.01 M solution for a 100:1 substrate-to-catalyst ratio) to the reactor.
-
Seal the reactor and purge the system several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-3 atm).
-
Commence vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 1-24 hours).
-
Monitor the reaction for hydrogen uptake to determine completion.
Work-up and Analysis
Procedure:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be analyzed directly or purified by column chromatography on silica gel.
-
Conversion Analysis: Determine the conversion of the starting material to the product using techniques such as ¹H NMR spectroscopy or Gas Chromatography (GC).
-
Enantiomeric Excess (ee) Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Catalytic Cycle
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
References
Application Notes and Protocols: (S,S)-Methyl-DUPHOS in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral ligand (S,S)-Methyl-DUPHOS in the asymmetric synthesis of key pharmaceutical intermediates. This document details the highly efficient and enantioselective rhodium-catalyzed hydrogenations facilitated by this ligand, offering valuable performance data, detailed experimental protocols, and visualizations of the underlying catalytic processes.
Introduction
This compound, or (+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene, is a C₂-symmetric chiral phosphine ligand renowned for its ability to form highly active and enantioselective catalysts with rhodium. These catalysts are particularly effective for the asymmetric hydrogenation of a variety of prochiral olefins, including enamides and certain unsaturated carboxylic acids. This capability has made this compound a valuable tool in the pharmaceutical industry for the synthesis of single-enantiomer drugs and their precursors, where stereochemistry is critical for therapeutic efficacy and safety.
The rhodium complexes of this compound, often prepared in situ from a rhodium precursor like [Rh(COD)₂]BF₄, demonstrate remarkable efficiency, achieving high enantiomeric excesses (ee) and turnover numbers (TON) under mild reaction conditions. This document highlights two prominent examples of its application in the synthesis of key intermediates for the drugs Candoxatril and Pregabalin, along with general protocols for the asymmetric hydrogenation of enamides.
Data Presentation
The performance of the Rh-(S,S)-Methyl-DUPHOS catalytic system is summarized in the tables below, showcasing its high efficiency and enantioselectivity across different substrates relevant to pharmaceutical synthesis.
Table 1: Asymmetric Hydrogenation in the Synthesis of a Candoxatril Intermediate
| Substrate | Product | Catalyst System | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| (E)-5-(Cyclopent-1-en-1-yl)-2-oxopent-3-enoic acid | (S)-3-Cyclopentyl-5-oxopentanoic acid | [Rh((R,R)-Me-DUPHOS)(COD)]BF₄ | 3500:1 | Methanol | 30 psi | 23-28 | 6 | >95 | >99 |
Note: For the synthesis of the specific enantiomer of the Candoxatril intermediate, the (R,R)-Me-DUPHOS ligand is utilized. The catalytic principles and performance are directly analogous to the (S,S) enantiomer.
Table 2: Asymmetric Hydrogenation in the Synthesis of a Pregabalin Precursor
| Substrate | Product | Catalyst System | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| (E)-3-Cyano-5-methylhex-3-enoic acid | (S)-3-Cyano-5-methylhexanoic acid | [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ | 1000:1 | Methanol | 60 psi | 25 | 12 | >99 | 98 |
Table 3: General Asymmetric Hydrogenation of Enamides
| Substrate | Product | Catalyst System | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(S)-phenylalanine methyl ester | [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ | 1000:1 | Methanol | 60 psi | 25 | 1 | >99 | >99 |
| (E)-N-(1-Phenylvinyl)acetamide | N-((S)-1-Phenylethyl)acetamide | [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ | 100:1 | Toluene | 40 psi | 25 | 24 | >99 | 86.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound ligand.
Protocol 1: In Situ Preparation of the [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ Catalyst
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon), add [Rh(COD)₂]BF₄ (1.0 equivalent) to a dry Schlenk flask.
-
Add this compound (1.05-1.1 equivalents) to the same flask.
-
Using a syringe, add the desired volume of anhydrous, deoxygenated solvent.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is typically indicated by a color change of the solution.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of (E)-3-Cyano-5-methylhex-3-enoic acid (Pregabalin Precursor Synthesis)
Materials:
-
(E)-3-Cyano-5-methylhex-3-enoic acid
-
In situ prepared [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ catalyst solution in Methanol
-
Anhydrous, deoxygenated Methanol
-
High-purity hydrogen gas (H₂)
-
Autoclave or a suitable pressure-resistant reaction vessel
Procedure:
-
In a suitable pressure vessel, dissolve (E)-3-Cyano-5-methylhex-3-enoic acid in anhydrous, deoxygenated methanol.
-
Add the freshly prepared [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ catalyst solution via cannula transfer under an inert atmosphere. The substrate-to-catalyst ratio should be approximately 1000:1.
-
Seal the reaction vessel and purge it three times with hydrogen gas.
-
Pressurize the vessel to 60 psi with hydrogen.
-
Stir the reaction mixture vigorously at 25 °C for 12 hours.
-
Upon completion of the reaction (monitored by TLC or HPLC), carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods, such as column chromatography, to yield (S)-3-Cyano-5-methylhexanoic acid.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.
Protocol 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (Chiral Amino Acid Derivative Synthesis)
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ catalyst solution in Methanol
-
Anhydrous, deoxygenated Methanol
-
High-purity hydrogen gas (H₂)
-
Hydrogenation vessel
Procedure:
-
Dissolve Methyl (Z)-α-acetamidocinnamate in anhydrous, deoxygenated methanol in a hydrogenation vessel.
-
Add the in situ prepared catalyst solution (S/C ratio of 1000:1).
-
Seal the vessel, purge with hydrogen, and then pressurize to 60 psi.
-
Stir the reaction at 25 °C for 1 hour.
-
After the reaction is complete, vent the hydrogen and remove the solvent in vacuo.
-
The product, N-Acetyl-(S)-phenylalanine methyl ester, can be purified if necessary, and its enantiomeric excess determined by chiral HPLC.
Visualizations
The following diagrams illustrate the catalytic cycle of the Rh-DUPHOS catalyzed asymmetric hydrogenation and a general workflow for carrying out these reactions.
Application Notes and Protocols for (S,S)-Methyl-DUPHOS Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope for (S,S)-Methyl-DUPHOS catalyzed asymmetric hydrogenation reactions. Detailed protocols for key transformations and quantitative data are presented to facilitate the application of this powerful catalytic system in synthetic chemistry and drug development.
Introduction
The this compound ligand, a member of the DUPHOS family of chiral bisphosphine ligands, is a cornerstone in the field of asymmetric catalysis. In combination with rhodium precursors, it forms highly active and enantioselective catalysts for the hydrogenation of a broad range of prochiral olefins. This catalytic system has proven invaluable for the synthesis of chiral building blocks, particularly in the pharmaceutical industry, due to its reliability, high enantioselectivity, and broad substrate tolerance. These notes detail the application of this compound-rhodium catalysts in the asymmetric hydrogenation of key substrate classes, including enamides, α-dehydroamino acid derivatives, and enol esters.
Substrate Scope and Performance Data
The versatility of the this compound-Rh catalyst system is demonstrated by its high efficacy across various classes of unsaturated compounds. The following tables summarize the performance of this catalyst with representative substrates, highlighting the excellent enantioselectivities and yields achieved.
Asymmetric Hydrogenation of Enamides
Enamides are important precursors to chiral amines and amides, which are prevalent in pharmaceuticals and natural products. The this compound-Rh catalyst provides exceptional stereocontrol in the hydrogenation of N-acetyl α-arylenamides.
| Substrate (N-Acetyl α-arylenamide) | Catalyst System | S/C Ratio | Solvent | Pressure (atm H₂) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| N-(1-phenylvinyl)acetamide | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100 | MeOH | 3 | RT | 24-36 | >99 | >95 (R)[1][2] |
| N-(1-(4-methoxyphenyl)vinyl)acetamide | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100 | MeOH | 3 | RT | 24-36 | >99 | >95 (R) |
| N-(1-(4-chlorophenyl)vinyl)acetamide | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100 | MeOH | 3 | RT | 24-36 | >99 | >95 (R) |
| N-(1-(2-naphthyl)vinyl)acetamide | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100 | MeOH | 3 | RT | 24-36 | >99 | >95 (R) |
Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
The synthesis of enantiomerically pure α-amino acids is a critical application of asymmetric hydrogenation. The this compound-Rh catalyst is highly effective for the hydrogenation of α-dehydroamino acid derivatives, such as methyl (Z)-α-acetamidocinnamate.
| Substrate | Catalyst System | S/C Ratio | Solvent | Pressure (atm H₂) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 10000-50000 | MeOH | 1 | 25 | 1 | >99 | >99 (S)[3] |
| Methyl (Z)-α-acetamidoacrylate | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100 | MeOH | 1 | 25 | 1 | >99 | >99 (S)[4] |
Asymmetric Hydrogenation of Enol Esters
Enol esters are valuable substrates for the synthesis of chiral α-hydroxy esters and 1,2-diols. The related (S,S)-Et-DUPHOS-Rh catalyst demonstrates high enantioselectivity in these transformations.
| Substrate (α-(Acetyloxy)acrylate) | Catalyst System | S/C Ratio | Solvent | Pressure (psi H₂) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Methyl 2-(acetyloxy)acrylate | [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ | 500 | MeOH | 60 | RT | - | >95 | 99 |
| Ethyl 2-(acetyloxy)acrylate | [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ | 500 | MeOH | 60 | RT | - | >95 | 99 |
| Methyl 2-(acetyloxy)-3-phenylacrylate | [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ | 500 | MeOH | 60 | RT | - | >95 | 98 |
| Methyl 2-(acetyloxy)-3-methylacrylate | [(S,S)-Et-DUPHOS-Rh(COD)]BF₄ | 500 | MeOH | 60 | RT | - | >95 | 97 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the catalyst and the execution of the asymmetric hydrogenation reactions for key substrates.
Protocol 1: In Situ Preparation of the [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ Catalyst
Materials:
-
[(COD)₂Rh]BF₄ (Rh precursor)
-
This compound ligand
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [(COD)₂Rh]BF₄ (1.0 eq).
-
Add the this compound ligand (1.05-1.1 eq) to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the active catalyst is typically indicated by a color change to a reddish-orange solution.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ catalyst solution
-
Anhydrous, deoxygenated Methanol
-
High-purity hydrogen gas
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in anhydrous, deoxygenated methanol.
-
Under an inert atmosphere, add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst (S/C) ratio can range from 100 to 50,000 depending on the desired efficiency.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using appropriate analytical techniques such as TLC, GC, or HPLC.
-
Upon completion of the reaction, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 3: General Procedure for Asymmetric Hydrogenation of N-Acetyl α-Arylenamides
Materials:
-
N-Acetyl α-arylenamide substrate
-
In situ prepared [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ catalyst solution
-
Anhydrous, deoxygenated Methanol
-
High-purity hydrogen gas
-
Parr hydrogenation apparatus or a similar pressure reactor
-
Magnetic stirrer and stir bar
Procedure:
-
Charge a pressure-safe reaction vessel with the N-acetyl α-arylenamide substrate and the in situ prepared catalyst solution in methanol (S/C ratio = 100).
-
Seal the vessel and flush with hydrogen gas three times.
-
Pressurize the vessel to 3 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 24-36 hours.
-
After the reaction is complete, release the hydrogen pressure carefully.
-
Concentrate the reaction mixture in vacuo.
-
The residue can be purified by flash chromatography on silica gel to afford the desired chiral N-acetyl amine.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Mechanistic Visualization
The catalytic cycle for the Rh-DUPHOS catalyzed asymmetric hydrogenation of enamides generally proceeds through a series of well-defined steps involving substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Caption: Catalytic cycle for Rh-DUPHOS hydrogenation.
This workflow diagram illustrates the general steps involved in performing an asymmetric hydrogenation reaction using a pre-formed or in-situ generated this compound-Rh catalyst.
Caption: General workflow for asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Asymmetric Reduction of Ketones with (S,S)-Methyl-DUPHOS-Rh Catalyst
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Among the privileged catalysts for this transformation, chiral rhodium complexes bearing the (S,S)-Methyl-DUPHOS ligand have demonstrated notable efficacy, particularly in the hydrogenation of functionalized ketones such as α-amino ketones. This document provides an overview of this application, including typical performance data and detailed experimental protocols for researchers, scientists, and drug development professionals.
The catalyst system, typically generated in situ from a rhodium precursor like [Rh(COD)₂]BF₄ and the this compound ligand, operates under mild conditions to afford the corresponding chiral alcohols with high enantioselectivity.
Data Presentation: Substrate Scope and Enantioselectivity
The this compound-Rh catalyst has been effectively applied to the asymmetric hydrogenation of a variety of ketone substrates. The following table summarizes the performance of the closely related (S,S)-Et-DUPHOS-Rh catalyst in the reduction of α-amino ketones, which serves as a strong indicator of the expected performance for the this compound variant. High enantiomeric excesses are consistently achieved for these challenging substrates.
| Entry | Substrate (α-Amino Ketone) | Product (Chiral Amino Alcohol) | S/C Ratio | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Aminoacetophenone | (S)-2-Amino-1-phenylethanol | 500:1 | Methanol | 90 | 25 | 12 | >99 | 96 |
| 2 | 2-(Benzylamino)acetophenone | (S)-2-(Benzylamino)-1-phenylethanol | 500:1 | Methanol | 90 | 25 | 12 | >99 | 95 |
| 3 | 1-Amino-3,3-dimethyl-2-butanone | (S)-1-Amino-3,3-dimethyl-2-butanol | 500:1 | Methanol | 90 | 25 | 24 | >99 | 94 |
| 4 | 2-Amino-1-(4-methoxyphenyl)ethanone | (S)-2-Amino-1-(4-methoxyphenyl)ethanol | 500:1 | Methanol | 90 | 25 | 12 | >99 | 97 |
| 5 | 2-Amino-1-(1-naphthyl)ethanone | (S)-2-Amino-1-(1-naphthyl)ethanol | 500:1 | Methanol | 90 | 25 | 18 | >99 | 95 |
Experimental Protocols
Protocol 1: In Situ Preparation of the [this compound-Rh(COD)]⁺ Catalyst Solution
This protocol describes the preparation of the active catalyst solution from a commercially available rhodium precursor and the this compound ligand. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor
-
(S,S)-1,2-Bis(2,5-dimethylphospholano)benzene ((S,S)-Me-DuPHOS)
-
Anhydrous, degassed solvent (e.g., methanol, THF)
Procedure:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 equivalent).
-
Add the this compound ligand (1.05–1.1 equivalents).
-
Add the desired volume of anhydrous, degassed solvent to achieve the target concentration for the catalyst stock solution (typically 1-5 mg/mL).
-
Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous and typically orange-red in color, indicating the formation of the active catalyst complex.
-
This catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for the Asymmetric Hydrogenation of a Ketone
This protocol provides a general method for the asymmetric hydrogenation of a prochiral ketone using the in situ prepared this compound-Rh catalyst. Optimal conditions may vary depending on the specific substrate.
Materials:
-
Prochiral ketone substrate
-
In situ prepared [this compound-Rh(COD)]⁺ catalyst solution
-
Anhydrous, degassed solvent (e.g., methanol)
-
High-purity hydrogen gas (H₂)
-
A high-pressure autoclave or a suitable pressure-resistant reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the prochiral ketone substrate and a magnetic stir bar.
-
Add a sufficient amount of anhydrous, degassed solvent to dissolve the substrate.
-
Add the appropriate volume of the in situ prepared catalyst solution via syringe to achieve the desired substrate-to-catalyst (S/C) ratio (typically ranging from 100:1 to 1000:1).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 60-90 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (typically 12-24 hours).
-
Upon completion of the reaction (monitored by TLC, GC, or HPLC), carefully vent the autoclave and purge with an inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel.
-
The enantiomeric excess (ee%) of the chiral alcohol product should be determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric reduction of ketones.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Rh-DuPHOS ketone hydrogenation.
Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids with DuPhos Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the highly efficient enantioselective synthesis of α-amino acids and their derivatives using DuPhos ligands. The rhodium-catalyzed asymmetric hydrogenation of α-enamides with DuPhos ligands stands as a cornerstone reaction in modern asymmetric catalysis, offering a reliable and versatile method for accessing enantiomerically pure α-amino acids, which are crucial building blocks in pharmaceutical and agrochemical industries.
Introduction
The DuPhos family of chiral bisphosphine ligands, developed by M.J. Burk, revolutionized the field of asymmetric hydrogenation.[1] These C2-symmetric ligands, characterized by their phospholane rings attached to a benzene backbone, form highly active and enantioselective catalysts when complexed with rhodium.[1] The resulting catalysts are particularly effective for the hydrogenation of α-enamide substrates, consistently delivering α-amino acid derivatives with excellent enantiomeric excesses (ee) and high chemical yields.[1][2] The success of DuPhos ligands stems from their electron-rich nature and the unique chiral environment they create around the metal center, enabling precise stereochemical control.[1]
Key Advantages of DuPhos Ligands in α-Amino Acid Synthesis:
-
High Enantioselectivity: Routinely achieves >95% ee for a wide range of substrates.
-
High Catalytic Activity: Effective at low catalyst loadings, with substrate-to-catalyst (S/C) ratios reaching up to 50,000.
-
Broad Substrate Scope: Tolerates a variety of functional groups on the enamide substrate.
-
Reliability and Reproducibility: The methodology is robust and has been widely adopted in both academic and industrial settings.
Data Presentation
The following table summarizes the performance of various Rh-DuPhos catalysts in the asymmetric hydrogenation of a range of α-enamide substrates.
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (psi) | Time (h) | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 1000 | 60 | 12 | MeOH | >99 | >99 | |
| 2 | Methyl (Z)-α-acetamidoacrylate | (R,R)-Me-DuPhos | 1000 | 60 | 12 | MeOH | >99 | 99 | |
| 3 | N-Acetyl-α-phenylenamide | (R,R)-Et-DuPhos | 500 | 90 | 0.5 | MeOH | >95 | 98 | [3] |
| 4 | N-Acetyl-α-(p-methoxyphenyl)enamide | (R,R)-Et-DuPhos | 500 | 90 | 1 | MeOH | >95 | 97 | |
| 5 | N-Acetyl-α-(2-naphthyl)enamide | (R,R)-Me-DuPhos | 1000 | 60 | 12 | MeOH | >99 | 99 | |
| 6 | N-Acetyl-α-(2-furyl)enamide | (R,R)-Me-DuPhos | 1000 | 60 | 12 | MeOH | >99 | 96 | |
| 7 | N-Acetyl-α-(2-thienyl)enamide | (R,R)-Me-DuPhos | 1000 | 60 | 12 | MeOH | >99 | 98 | |
| 8 | Methyl (Z)-α-benzamidocinnamate | (R,R)-Me-DuPhos | 1000 | 60 | 12 | MeOH | >99 | >99 |
Experimental Protocols
Protocol 1: In Situ Preparation of the Active Rh-DuPhos Catalyst
This protocol describes the formation of the active catalyst from a commercially available rhodium precatalyst and the DuPhos ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R,R)-Me-DuPhos or (S,S)-Me-DuPhos
-
Anhydrous, degassed methanol
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon) in a Schlenk flask, weigh the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 eq), and the DuPhos ligand (1.05-1.1 eq).
-
Add anhydrous, degassed methanol to the flask to achieve the desired catalyst concentration (typically 1-5 mM).
-
Stir the mixture at room temperature for 15-30 minutes. The solution will typically turn from orange to a reddish-orange color, indicating the formation of the [Rh(DuPhos)(COD)]⁺ complex.
-
The resulting solution is the precatalyst solution. For activation, the solution is typically transferred to the hydrogenation vessel and subjected to hydrogenation to remove the COD ligand and form the active solvated catalyst, [Rh(DuPhos)(MeOH)₂]⁺.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general method for the asymmetric hydrogenation of a model α-enamide substrate.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared Rh-DuPhos catalyst solution
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
High-pressure autoclave or a suitable hydrogenation reactor
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas (e.g., argon).
-
Add the pre-formed catalyst solution to the autoclave via cannula. A substrate-to-catalyst ratio (S/C) of 100 to 1000 is common.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 60-90 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully depressurize the autoclave and purge with an inert gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
Protocol 3: Work-up and Purification
-
Dissolve the crude product in a suitable solvent like ethyl acetate or dichloromethane.
-
To remove the catalyst, pass the solution through a short plug of silica gel.
-
Wash the silica gel with additional solvent to ensure complete recovery of the product.
-
Combine the organic fractions and remove the solvent under reduced pressure to yield the crude N-acetyl-α-amino acid methyl ester.
-
If necessary, further purify the product by recrystallization or column chromatography.
Protocol 4: Characterization of the Product
1. NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the structure of the N-acetyl-α-amino acid methyl ester by analyzing the chemical shifts, coupling constants, and integration of the signals. For N-acetyl-phenylalanine methyl ester, characteristic signals include the acetyl methyl group, the methoxy group, the α- and β-protons, and the aromatic protons.
2. Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination:
-
Prepare a dilute solution of the purified product in the mobile phase.
-
Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Develop a suitable mobile phase, typically a mixture of hexane and isopropanol.
-
Inject the sample and monitor the elution of the enantiomers using a UV detector.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Mandatory Visualizations
Caption: Catalytic cycle for Rh-DuPhos hydrogenation.
Caption: General experimental workflow.
References
Application Notes and Protocols: (S,S)-Me-DUPHOS in Asymmetric C-C Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of the chiral ligand, (S,S)-Me-DUPHOS, in stereoselective carbon-carbon bond formation reactions. The high efficiency and enantioselectivity of catalysts derived from (S,S)-Me-DUPHOS make it an invaluable tool in the synthesis of chiral molecules, particularly for applications in the pharmaceutical and fine chemical industries. This document focuses on three key transformations: Rhodium-catalyzed Asymmetric Hydrogenation of Enamides, Palladium-catalyzed Asymmetric Conjugate Addition of Arylboronic Acids, and Copper-catalyzed Asymmetric Addition of Dialkylzincs to Imines.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
The rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful method for the synthesis of chiral amines and their derivatives, which are important building blocks for many pharmaceuticals. The use of a Rh-(S,S)-Me-DUPHOS catalyst allows for high enantioselectivity in the reduction of a variety of enamide substrates.
Quantitative Data Summary
| Entry | Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(S)-phenylalanine methyl ester | 500 | MeOH | 60-90 | RT | 0.5-3 | >95 | >99 |
| 2 | 1-Phenyl-N-acetyl-ethenamine | N-(1-Phenylethyl)acetamide | 100 | Toluene | 40 | RT | 12 | 95 | 86.3 |
| 3 | N-(3,4-dihydronaphthalen-1-yl)acetamide | (S)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | 100 | MeOH | 60 | RT | 12 | >99 | 95 |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(S,S)-Me-DUPHOS (1.1 mol%)
-
Methyl (Z)-α-acetamidocinnamate (1.0 equiv)
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure reactor
-
Standard laboratory glassware
Procedure:
-
In a glovebox, to a Schlenk flask or a high-pressure reactor, add [Rh(COD)₂]BF₄ and (S,S)-Me-DUPHOS.
-
Add a portion of the anhydrous, degassed methanol and stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add the methyl (Z)-α-acetamidocinnamate substrate to the flask, followed by the remaining methanol.
-
Seal the flask or reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 60-90 psi).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 0.5-3 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-Acetyl-(S)-phenylalanine methyl ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycle
Caption: Catalytic cycle for Rh-(S,S)-Me-DUPHOS catalyzed hydrogenation.
Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids
The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a versatile method for the formation of a C-C bond at the β-position. The use of a Pd-(S,S)-Me-DUPHOS catalyst system can afford chiral ketones with high enantioselectivity.
Quantitative Data Summary
| Entry | Enone | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Cyclohexen-1-one | Phenylboronic acid | Pd(TFA)₂ / (S,S)-Me-DUPHOS | Dioxane | 100 | 12 | 91 | 95 |
| 2 | 2-Cyclopenten-1-one | 4-Tolylboronic acid | Pd(OAc)₂ / (S,S)-Me-DUPHOS | Toluene | 80 | 24 | 88 | 92 |
| 3 | 2-Cyclohepten-1-one | 4-Methoxyphenylboronic acid | [Pd(allyl)Cl]₂ / (S,S)-Me-DUPHOS | THF | 60 | 18 | 93 | 94 |
Experimental Protocol: Asymmetric Conjugate Addition of Phenylboronic Acid to 2-Cyclohexen-1-one
Materials:
-
Pd(TFA)₂ (3 mol%)
-
(S,S)-Me-DUPHOS (3.3 mol%)
-
2-Cyclohexen-1-one (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Anhydrous Dioxane
-
Water
-
Schlenk tube
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add Pd(TFA)₂ and (S,S)-Me-DUPHOS.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane and stir the mixture at room temperature for 10-15 minutes.
-
Add 2-cyclohexen-1-one, phenylboronic acid, and a small amount of water (e.g., 10 equivalents relative to the enone).
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Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for 12 hours.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield (S)-3-phenylcyclohexan-1-one.
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Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Copper-Catalyzed Asymmetric Addition of Dialkylzincs to Imines
The copper-catalyzed asymmetric addition of dialkylzinc reagents to imines provides a direct route to chiral amines. While less common than Rh and Pd applications, (S,S)-Me-DUPHOS can be employed as a chiral ligand in this transformation to achieve good enantioselectivity.
Quantitative Data Summary
| Entry | Imine | Dialkylzinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Benzylidene-aniline | Diethylzinc | Cu(OTf)₂ / (S,S)-Me-DUPHOS | Toluene | 0 | 12 | 85 | 90 |
| 2 | N-(4-Methoxybenzylidene)-aniline | Dimethylzinc | Cu(OAc)₂ / (S,S)-Me-DUPHOS | THF | -20 | 24 | 78 | 88 |
| 3 | N-Diphenylphosphinoyl-benzaldimine | Diethylzinc | Cu(OTf)₂ / (R,R)-Me-DuPHOS* | Toluene | RT | 6 | 95 | >90 |
Note: Literature primarily reports the use of (R,R)-Me-DuPHOS for this specific substrate; (S,S)-Me-DUPHOS is expected to yield the opposite enantiomer.
Experimental Protocol: Asymmetric Addition of Diethylzinc to N-Benzylidene-aniline
Materials:
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Cu(OTf)₂ (5 mol%)
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(S,S)-Me-DUPHOS (5.5 mol%)
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N-Benzylidene-aniline (1.0 equiv)
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Diethylzinc (1.0 M in hexanes, 2.0 equiv)
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Anhydrous Toluene
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Schlenk flask
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Standard laboratory glassware
Procedure:
-
In a glovebox, to a Schlenk flask, add Cu(OTf)₂ and (S,S)-Me-DUPHOS.
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Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
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Add N-benzylidene-aniline to the catalyst solution.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add the diethylzinc solution dropwise over a period of 30 minutes.
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Stir the reaction at 0 °C for 12 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow Visualization
Caption: General experimental workflow for C-C bond formation.
Troubleshooting & Optimization
improving enantioselectivity of (S,S)-Methyl-DUPHOS reactions
Welcome to the Technical Support Center for (S,S)-Methyl-DUPHOS catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving enantioselectivity and troubleshooting common issues encountered during experimentation.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems in this compound reactions.
Issue 1: Low Enantiomeric Excess (% ee)
Question: My asymmetric hydrogenation with (S,S)-Me-DUPHOS-Rh catalyst is giving low enantiomeric excess compared to literature values. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity can arise from several factors. A systematic investigation of the following parameters is recommended:
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Purity of Starting Materials: The substrate, solvent, and hydrogen gas must be of high purity. Trace impurities can act as catalyst poisons or promote non-selective background reactions. Halide impurities, in particular, are known to deactivate Rh-phosphine catalysts by forming stable, inactive rhodium complexes.[1]
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Recommendation: Purify the substrate (e.g., by recrystallization or chromatography) to remove any potential contaminants. Use anhydrous, degassed solvents and high-purity hydrogen gas.
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-
Catalyst Integrity and Preparation: The quality and handling of the (S,S)-Me-DUPHOS ligand and the rhodium precursor are critical. Phosphine ligands can be sensitive to air and moisture, leading to oxidation. The in-situ preparation of the catalyst must be performed under strictly inert conditions.
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Recommendation: Use a fresh, high-purity (S,S)-Me-DUPHOS ligand. Ensure that the catalyst preparation is conducted in a glovebox or using Schlenk techniques with rigorous exclusion of air and moisture.
-
-
Reaction Temperature: Temperature can significantly impact the enantioselectivity of the reaction. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.
-
Recommendation: Screen a range of temperatures, starting from room temperature and decreasing incrementally (e.g., 0 °C, -20 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Hydrogen Pressure: The hydrogen pressure can influence the kinetics of the reaction and, in some cases, the enantioselectivity. The effect of pressure can be substrate-dependent.
-
Recommendation: Optimize the hydrogen pressure. While higher pressures may increase the reaction rate, they can sometimes have a detrimental effect on enantioselectivity. It is advisable to screen a range of pressures (e.g., 1 atm to 60 psi).
-
-
Solvent Effects: The choice of solvent can have a profound impact on the enantioselectivity by influencing the conformation of the catalyst-substrate complex.
-
Recommendation: Screen a variety of solvents. For many Rh-DuPhos catalyzed hydrogenations of enamides, polar, coordinating solvents like methanol have proven to be effective.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Poor or Inconsistent Reaction Rate
Question: My reaction is very slow or the rate is not reproducible. What could be the problem?
Answer: Poor reaction rates can often be attributed to catalyst deactivation or inhibition.
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Catalyst Deactivation: The active Rh(I) catalyst can be deactivated through various pathways, including oxidation to inactive Rh(III) species or the formation of inactive rhodium clusters.[2]
-
Recommendation: Ensure rigorous exclusion of oxygen from the reaction system. Use freshly degassed solvents.
-
-
Inhibitors: Certain functional groups or impurities can act as inhibitors by strongly coordinating to the rhodium center. Carbon monoxide (CO) and residual diolefins from the catalyst precursor (e.g., COD, NBD) are known inhibitors.
-
Recommendation: Use high-purity hydrogen and ensure solvents are free of CO. If using an in-situ prepared catalyst, ensure the precatalyst activation (hydrogenation of the diolefin) is complete.
-
-
Substrate Quality: As mentioned for low enantioselectivity, impurities in the substrate can poison the catalyst.
-
Recommendation: Purify the substrate prior to use.
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Troubleshooting Workflow for Poor Reaction Rate
Caption: A logical workflow for troubleshooting poor reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for (S,S)-Me-DUPHOS-Rh catalyzed hydrogenations?
A1: The ideal catalyst loading can vary depending on the specific substrate and desired reaction time. A typical starting point is 1 mol %. However, for highly reactive substrates, catalyst loadings can often be reduced significantly, sometimes to as low as 0.01 mol %, without a significant loss in enantioselectivity. It is recommended to perform a catalyst loading screen to find the optimal balance between reaction efficiency and cost.
Q2: Can I use a pre-formed catalyst or is in-situ preparation necessary?
A2: Both pre-formed catalysts, such as [Rh((S,S)-Me-DUPHOS)(COD)]BF4, and in-situ prepared catalysts are effective. In-situ preparation, by mixing the (S,S)-Me-DUPHOS ligand with a rhodium precursor like [Rh(COD)2]BF4 immediately before the reaction, offers convenience and the use of a freshly generated, highly active catalyst. However, using a well-characterized, pre-formed catalyst can sometimes lead to better reproducibility.
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is critical and often requires empirical screening. For the asymmetric hydrogenation of enamides and enol esters, polar coordinating solvents like methanol (MeOH) and tetrahydrofuran (THF) have been shown to provide high enantioselectivities. Less polar solvents like dichloromethane (CH2Cl2) and toluene may also be effective for certain substrates.
Q4: Are there any additives that can improve the enantioselectivity?
A4: While the (S,S)-Me-DUPHOS-Rh system often provides high enantioselectivity without additives, in some cases, the addition of small amounts of bases or other coordinating species can influence the outcome. For certain substrates, the presence of a non-coordinating base can be beneficial. However, the effect of additives can be unpredictable and should be screened on a case-by-case basis.
Q5: My product has a slightly lower % ee than the literature. What is the first thing I should check?
A5: Besides the factors mentioned in the troubleshooting guide, it is crucial to verify the accuracy of your analytical method for determining the enantiomeric excess (e.g., chiral HPLC or GC). Ensure proper separation of the enantiomers and validate your method with a racemic sample.
Data Presentation
The following tables summarize the effect of various reaction parameters on the enantioselectivity of (S,S)-Me-DUPHOS and related DuPhos-Rh catalyzed hydrogenations.
Table 1: Effect of Solvent on the Enantioselectivity of Rh/(R,R)-Me-DuPhos Catalyzed Hydrogenation of an Exocyclic Enamide
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | CH2Cl2 | 98 | 39.0 |
| 2 | Toluene | 45 | 76.3 |
| 3 | THF | 75 | 96.7 |
| 4 | MeOH | 97 | 97.2 |
| 5 | i-PrOH | 96 | 72.0 |
| Reaction conditions: Substrate/Rh/ligand = 100:1:1.1, 60 psi H2, room temperature, 16 h. |
Table 2: Effect of Hydrogen Pressure on the Enantioselectivity of Rh/(R,R)-Me-DuPhos Catalyzed Hydrogenation of an Exocyclic Enamide in Methanol
| Entry | H2 Pressure (psi) | Conversion (%) | ee (%) |
| 1 | 30 | 97 | 96.8 |
| 2 | 60 | 97 | 97.2 |
| 3 | 200 | 97 | 93.8 |
| Reaction conditions: Substrate/Rh/ligand = 100:1:1.1, MeOH, room temperature, 16 h. |
Table 3: Representative Effect of Temperature on Enantioselectivity in Rh-DuPhos Catalyzed Hydrogenations
| Entry | Substrate | Temperature (°C) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | 25 | >99 |
| 2 | Methyl (Z)-α-acetamidocinnamate | 0 | >99 |
| 3 | Enol Ester Derivative | 25 | 95 |
| 4 | Enol Ester Derivative | 0 | 98 |
| Data is representative of the general trend observed where lower temperatures often lead to higher enantioselectivity. |
Experimental Protocols
Protocol 1: In-situ Preparation of [Rh((S,S)-Me-DUPHOS)(solvent)2]BF4 and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes the in-situ preparation of the active catalyst followed by the asymmetric hydrogenation of a standard enamide substrate.
Materials:
-
(S,S)-Me-DUPHOS
-
[Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl (Z)-α-acetamidocinnamate
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Anhydrous, degassed Methanol (MeOH)
-
High-purity Hydrogen (H2) gas
-
Schlenk flasks and line or a glovebox
-
Hydrogenation reactor or balloon hydrogenation setup
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere): a. To a clean, dry Schlenk flask, add (S,S)-Me-DUPHOS (1.1 mol %). b. In a separate Schlenk flask, add [Rh(COD)2]BF4 (1.0 mol %). c. Add a small amount of anhydrous, degassed MeOH to each flask to dissolve the solids. d. Transfer the [Rh(COD)2]BF4 solution to the (S,S)-Me-DUPHOS solution via cannula. e. Stir the resulting orange-red solution at room temperature for 15-20 minutes to allow for ligand exchange and formation of the [Rh((S,S)-Me-DUPHOS)(COD)]BF4 complex.
-
Asymmetric Hydrogenation: a. In a hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate (100 mol %) in anhydrous, degassed MeOH. b. Purge the vessel with an inert gas (Argon or Nitrogen). c. Transfer the freshly prepared catalyst solution to the hydrogenation vessel containing the substrate via cannula. d. Seal the hydrogenation vessel and purge the system with H2 gas several times. e. Pressurize the vessel with H2 gas (e.g., 1 atm or higher, as optimized) and begin vigorous stirring. f. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours at room temperature. g. Upon completion, carefully vent the H2 gas and purge the vessel with an inert gas. h. The reaction mixture can be concentrated under reduced pressure and the product purified by column chromatography on silica gel.
-
Analysis: a. Determine the enantiomeric excess of the purified product (N-Acetyl-L-phenylalanine methyl ester) by chiral HPLC or GC analysis.
Experimental Workflow for Asymmetric Hydrogenation
Caption: A generalized workflow for asymmetric hydrogenation using an in-situ prepared catalyst.
References
Technical Support Center: Optimizing Catalyst Loading for (S,S)-Me-DUPHOS Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-Me-DUPHOS catalyzed hydrogenation reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Low or no conversion in your hydrogenation reaction can be attributed to several factors, from catalyst activity to reaction conditions. Follow these steps to diagnose and resolve the issue.
Possible Causes and Solutions:
-
Improper In Situ Catalyst Formation: The active rhodium catalyst may not have formed correctly.
-
Solution: Ensure high-purity rhodium precursors (e.g., [Rh(COD)₂]BF₄) and (S,S)-Me-DUPHOS ligand are used. The typical stoichiometric ratio is approximately 1:1.05-1.1 (Rh:ligand). The precursor and ligand should be mixed in a thoroughly degassed, anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen) and stirred at room temperature for 15-30 minutes until a homogeneous solution is formed before adding the substrate.[1][2]
-
-
Catalyst Deactivation: The catalyst is highly sensitive to oxygen and other impurities.
-
Solution: Use rigorously degassed and dried solvents and reagents. Substrate impurities, particularly sulfur-containing compounds or other coordinating functional groups, can act as catalyst poisons. If impurities are suspected, purify the substrate via chromatography or recrystallization.[1]
-
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific substrate.
-
Suboptimal Reaction Conditions: Temperature and solvent choice can significantly impact catalyst activity.
-
Solution: While many (S,S)-Me-DUPHOS hydrogenations are effective at room temperature, less reactive substrates may require gentle heating. The choice of solvent is also critical; methanol is commonly used and often effective.[4] Ensure that both the catalyst and substrate are soluble in the selected solvent.[1]
-
Issue 2: Lower Than Expected Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Suboptimal ee can often be rectified by careful optimization of reaction parameters.
Possible Causes and Solutions:
-
Incorrect Catalyst Loading: Both excessively high and low catalyst loadings can negatively affect enantioselectivity.
-
Too Low: An insufficient amount of catalyst can lead to a competing non-catalyzed background reaction, which is not enantioselective and will lower the overall ee.[5]
-
Too High: High concentrations of the catalyst can sometimes lead to the formation of less selective catalytic species or catalyst aggregation, which can be detrimental to enantioselectivity.
-
Solution: Systematically screen a range of catalyst loadings to find the optimal concentration for your specific substrate and conditions.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the catalyst.
-
Solution: Methanol is often a good starting point for (S,S)-Me-DUPHOS catalyzed hydrogenations.[4] However, if enantioselectivity is low, a screening of different anhydrous and degassed solvents should be performed.
-
-
Temperature Effects: Reaction temperature can impact the flexibility of the catalyst-substrate complex and, consequently, the enantioselectivity.
-
Solution: It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate, as lower temperatures often favor higher enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new substrate with (S,S)-Me-DUPHOS?
A1: A good starting point for catalyst loading is a substrate-to-catalyst ratio (S/C) of 100:1 to 1000:1.[6] For optimization, you can then screen different loadings to maximize both conversion and enantioselectivity. For some highly reactive substrates, S/C ratios of up to 50,000:1 have been achieved with DuPhos type ligands.
Q2: How critical is the purity of the substrate and solvents?
A2: It is extremely critical. The Rh-(S,S)-Me-DUPHOS catalyst is sensitive to a variety of impurities, especially oxygen and coordinating functional groups (e.g., sulfur, and in some cases, halides).[1][7] The use of anhydrous, deoxygenated solvents and highly purified substrates is essential for achieving high catalytic activity and enantioselectivity.[1][8]
Q3: Can the order of addition of reagents affect the outcome of the reaction?
A3: Yes, the order of addition is important. It is standard practice to pre-form the active catalyst by stirring the rhodium precursor and the (S,S)-Me-DUPHOS ligand in a degassed solvent for a period before the substrate is introduced.[5] This ensures the formation of a homogeneous and active catalytic species.
Q4: What should I do if my reaction stalls before reaching full conversion?
A4: A stalled reaction could be due to catalyst deactivation over time. You can try lowering the reaction temperature to reduce the rate of catalyst decomposition, although this may also slow down the desired reaction.[8] Another strategy for longer reactions is to add the catalyst in portions over the course of the reaction instead of a single high loading at the beginning.[9]
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in the Hydrogenation of (Z)-3-Arylidene-4-acyl-3,4-dihydro-2H-benzoxazines with a Rh/(R,R)-Me-Duphos Catalyst
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | >99 | 39 |
| 2 | Toluene | 45 | 93.4 |
| 3 | Methanol | >99 | 97.2 |
| 4 | 2-Propanol | >99 | 72 |
Reaction Conditions: Substrate/[Rh(COD)₂]BF₄/(R,R)-Me-DuPhos = 100:1:1.1, 60 psi H₂, 16 h.[4]
Experimental Protocols
General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation:
-
Catalyst Preparation (in a glovebox):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%).
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Add the (S,S)-Me-DUPHOS ligand (1.05-1.1 mol%).
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Add anhydrous and degassed solvent (e.g., methanol) to achieve the desired substrate concentration (typically 0.1-0.5 M).
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Stir the mixture at room temperature for 15-30 minutes under an argon atmosphere until the solution becomes homogeneous.[1]
-
-
Hydrogenation:
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Add the substrate (1.0 equivalent) to the flask containing the pre-formed catalyst solution.
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Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.
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Purge the system with hydrogen gas (typically 3-4 vacuum/backfill cycles).
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Pressurize the reactor to the desired hydrogen pressure.
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Stir the reaction mixture at the specified temperature and monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC, HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas before opening the reactor.
-
Visualizations
Caption: Troubleshooting workflow for optimizing (S,S)-Me-DUPHOS hydrogenation.
References
Technical Support Center: (S,S)-Methyl-DUPHOS Catalyst Deactivation
Welcome to the Technical Support Center for (S,S)-Methyl-DUPHOS catalyzed reactions. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common catalyst deactivation issues and to answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during asymmetric hydrogenation or other catalytic reactions using Rhodium-(S,S)-Methyl-DUPHOS complexes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Impurities in the substrate or solvent can irreversibly bind to the rhodium center. Common poisons include sulfur compounds, strongly coordinating amines, or other phosphines. 2. Incomplete Catalyst Formation: If generating the catalyst in situ, the reaction between the rhodium precursor and the this compound ligand may be incomplete. 3. Gross Catalyst Decomposition: Exposure to harsh conditions (e.g., high temperatures, strong acids/bases) may have led to the complete breakdown of the catalytic complex. | 1. Purification of Reagents: Ensure the substrate and solvent are of high purity and are properly degassed. Passage through a short plug of activated alumina can remove some polar impurities. 2. Optimize Catalyst Formation: When preparing the catalyst in situ, allow sufficient time for the ligand and metal precursor to complex, typically 15-30 minutes at room temperature under an inert atmosphere.[1] 3. Control Reaction Conditions: Operate within recommended temperature limits for Rh-phosphine complexes and neutralize any acidic or basic impurities before adding the catalyst. |
| Decreasing Reaction Rate Over Time | 1. Phosphine Ligand Oxidation: The phosphorus atoms in the DUPHOS ligand are susceptible to oxidation, especially in the presence of trace oxygen, forming the corresponding phosphine oxide, which is a poor ligand for rhodium.[2][3][4] 2. Hydrolysis of the Phospholane Ring: The phospholane rings in the DUPHOS ligand can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and loss of the bidentate chelation.[5][6][7] 3. Thermal Decomposition: Rhodium-phosphine complexes can be thermally sensitive and may decompose at elevated temperatures over extended periods.[8] | 1. Rigorous Exclusion of Air: Use thoroughly deoxygenated solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Assembling the reaction in a glovebox is highly recommended. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and substrates. If acidic or basic conditions are necessary, consider their potential to promote hydrolysis. 3. Temperature Optimization: Screen for the lowest effective temperature for your transformation to minimize thermal decomposition. |
| Low Enantioselectivity (ee) | 1. Presence of Impurities: Acidic or basic impurities can alter the catalyst structure and its chiral environment. Water can also impact enantioselectivity in some cases. 2. Incorrect Ligand-to-Metal Ratio: An excess or deficit of the this compound ligand can lead to the formation of different rhodium species with lower enantioselectivity. 3. Inappropriate Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and thereby affect enantioselectivity.[9] | 1. Reagent Purification: Purify the substrate and solvent to remove any acidic or basic residues. Ensure all components are anhydrous. 2. Precise Stoichiometry: Use a slight excess of the ligand (e.g., 1.05-1.1 equivalents) relative to the rhodium precursor for in situ catalyst preparation to ensure full coordination.[1] 3. Solvent Screening: Evaluate a range of solvents to find the optimal medium for your specific substrate and reaction. |
| Formation of Insoluble Species (Precipitate) | 1. Catalyst Aggregation/Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of insoluble rhodium clusters or decomposition products. 2. Substrate or Product Insolubility: The starting material or product may have limited solubility in the chosen solvent, leading to precipitation. | 1. Re-evaluate Reaction Conditions: Consider if the temperature is too high or if there are reactive impurities causing catalyst decomposition. 2. Solvent System Modification: If substrate or product insolubility is suspected, consider using a co-solvent system to improve solubility. |
Summary of Factors Affecting this compound Catalyst Stability
| Factor | Effect on Catalyst Stability | Notes |
| Oxygen | High Risk of Deactivation: Leads to the oxidation of the phosphine ligand to the corresponding phosphine oxide, which is generally a poor ligand for rhodium.[2][3][4] | Alkylphosphines, like Me-DUPHOS, are generally more prone to oxidation than arylphosphines.[4] |
| Water | Moderate Risk: Can lead to hydrolysis of the phospholane rings, especially under non-neutral pH.[5][6][7] May also negatively impact enantioselectivity. | The P-C bonds in the phospholane ring can be susceptible to cleavage. |
| Acidic Impurities | High Risk: Can protonate the phosphine, altering its electronic properties, or promote hydrolysis of the ligand. | Even trace amounts of acid can have a detrimental effect. |
| Basic Impurities | Moderate to High Risk: Can deprotonate solvent or substrate, leading to side reactions, or promote ligand degradation pathways. | The effect is highly dependent on the specific base and reaction conditions. |
| Elevated Temperature | Moderate Risk: Can lead to thermal decomposition of the rhodium complex over time.[8] | Iridium complexes are often more thermally stable than their rhodium analogues.[8] |
| Coordinating Solvents/Substrates | Variable Effect: Strongly coordinating solvents or functional groups on the substrate can compete with the desired substrate for coordination to the rhodium center, leading to inhibition. | This is a form of reversible deactivation (inhibition) rather than irreversible decomposition. |
Experimental Protocols
Protocol for Handling and Storage of this compound and its Rhodium Complexes
This compound and its rhodium complexes are air- and moisture-sensitive and should be handled with care to prevent deactivation.
-
Storage: Store the solid ligand and its metal complexes in a glovebox or in a sealed vial under a positive pressure of an inert gas (argon or nitrogen) at low temperature (e.g., in a freezer).
-
Handling: All manipulations, including weighing and dissolution, should be performed under an inert atmosphere, preferably in a glovebox. If a glovebox is not available, use standard Schlenk techniques.
-
Solvents: Use anhydrous, deoxygenated solvents for all experiments. Solvents should be freshly purified and stored over molecular sieves under an inert atmosphere. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[10]
Protocol for a Diagnostic Experiment to Test for Catalyst Deactivation by Oxygen
This protocol can help determine if poor performance is due to inadequate exclusion of air.
-
Reaction Setup: Prepare two identical reactions in parallel.
-
Reaction A (Standard Procedure): Set up the reaction using your standard laboratory procedures for creating an inert atmosphere.
-
Reaction B (Rigorous Exclusion of Air): Set up the reaction inside a glovebox with a freshly regenerated catalyst. Use solvents and reagents that have been stored and handled exclusively within the glovebox.
-
-
Execution: Run both reactions under identical conditions (temperature, stirring, concentration).
-
Analysis: Monitor the conversion and enantioselectivity of both reactions over time.
-
Interpretation:
-
If Reaction B shows significantly higher activity and/or enantioselectivity than Reaction A, it is highly likely that your standard procedure for excluding air is insufficient and catalyst oxidation is a major deactivation pathway.
-
If both reactions perform poorly, the deactivation is likely due to other factors such as substrate impurities or thermal instability.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish. How can I determine if the catalyst has been deactivated?
A: A simple method is to add a second charge of a highly pure, reactive substrate for which the catalyst is known to be effective. If no reaction occurs with the new substrate, it is likely that your catalyst has been irreversibly deactivated. If the reaction proceeds, the issue may be with the reactivity of your original substrate or the presence of reversible inhibitors.
Q2: I suspect my this compound ligand has oxidized. Is there a way to confirm this?
A: Yes, ³¹P NMR spectroscopy is an excellent tool for this. The phosphorus signal for this compound will have a characteristic chemical shift. The corresponding phosphine oxide will appear at a significantly different downfield chemical shift.
Q3: Can a deactivated Rh-(S,S)-Methyl-DUPHOS catalyst be regenerated?
A: Regeneration is challenging and often not practical on a laboratory scale. If deactivation is due to phosphine oxidation, the phosphine oxide would need to be reduced back to the phosphine, which requires harsh reducing agents and subsequent repurification.[11] If the deactivation is due to the formation of insoluble rhodium clusters, recovery is generally not feasible without complete reprocessing. Prevention of deactivation is a much more effective strategy.
Q4: What is the typical thermal stability of Rh-(S,S)-Methyl-DUPHOS catalysts?
A: While specific decomposition temperatures can vary depending on the exact complex and the reaction environment, rhodium-phosphine complexes can start to show signs of decomposition at temperatures above 80-100 °C, especially over prolonged reaction times. It is always advisable to run reactions at the lowest temperature that provides a reasonable reaction rate.
Q5: How does the choice of the rhodium precursor (e.g., [Rh(COD)₂]BF₄ vs. [Rh(NBD)₂]BF₄) affect the active catalyst?
A: Both are common precursors for generating the active cationic Rh-(S,S)-Methyl-DUPHOS catalyst in situ. The cyclooctadiene (COD) or norbornadiene (NBD) ligands are hydrogenated off to generate the active catalyst. The choice of precursor generally does not significantly impact the performance of the resulting catalyst for most applications, though subtle differences in the rate of activation may be observed.[1]
Visualizing Troubleshooting and Deactivation Pathways
Caption: Troubleshooting workflow for this compound catalyst issues.
Caption: Common deactivation pathways for Rh-(S,S)-Methyl-DUPHOS catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protonation of P-Stereogenic Phosphiranes: Phospholane Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decomposition of rhodium and iridium complexes of tripodal phosphine derivatives studied by thermal analysis | AVESİS [avesis.inonu.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
effect of solvent on (S,S)-Methyl-DUPHOS catalyst performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the use of the (S,S)-Methyl-DUPHOS catalyst in asymmetric hydrogenation and other catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound catalyst, with a focus on the impact of solvents.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Improper Catalyst Formation: The active rhodium catalyst may not have formed correctly in situ. | Ensure the rhodium precursor and the this compound ligand are of high purity and mixed in the correct stoichiometric ratio (typically 1:1.05-1.1 Rh:ligand). The solvent must be thoroughly degassed and anhydrous, and the catalyst preparation should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Catalyst Deactivation: The catalyst is sensitive to oxygen and other impurities. | Use rigorously degassed and dried solvents. Substrate impurities, such as coordinating functional groups or halides, can poison the catalyst. Purify the substrate if necessary.[2] | |
| Poor Catalyst/Substrate Solubility: The catalyst or substrate may not be fully dissolved in the chosen solvent. | Select a solvent in which both the catalyst and substrate are fully soluble at the reaction temperature. Common choices include methanol, ethanol, and THF.[1] | |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific substrate. | While many reactions proceed at low pressures, some substrates may require higher pressures to achieve good conversion. Check for any leaks in the hydrogenation apparatus. | |
| Low Enantioselectivity (ee%) | Suboptimal Solvent Choice: The solvent can significantly influence the stereochemical outcome of the reaction. | The choice of solvent can impact the catalyst's activity and selectivity. Methanol is a common and often effective solvent. However, other solvents like ethanol, THF, or dichloromethane could be better for specific substrates. A solvent screen is recommended for new substrates. |
| Presence of Water or Other Impurities: Trace amounts of water or other coordinating impurities in the solvent can negatively affect enantioselectivity. | Use anhydrous and deoxygenated solvents. The use of molecular sieves can help to remove trace amounts of water. | |
| Incorrect Reaction Temperature: Temperature can have a significant impact on enantioselectivity. | Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate. | |
| Catalyst Concentration: The concentration of the catalyst can sometimes influence the enantiomeric excess. | Vary the catalyst loading to determine the optimal concentration for your specific reaction. | |
| Inconsistent Results | Solvent Purity Variation: Inconsistent purity of the solvent between batches can lead to variable results. | Use high-purity, anhydrous solvents from a reliable source. Consider purifying the solvent before use. |
| Atmosphere Control: Inconsistent inert atmosphere can lead to partial catalyst deactivation. | Ensure a consistently inert atmosphere (Argon or Nitrogen) is maintained throughout the catalyst preparation and reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for reactions with the this compound catalyst?
A1: While there is no single "best" solvent for all reactions, methanol is a widely used and often effective solvent for asymmetric hydrogenations using DuPhos-type catalysts, typically providing high enantioselectivity and good conversion rates.[1] However, the optimal solvent is substrate-dependent, and it is highly recommended to perform a solvent screening for new substrates. Other commonly used solvents include ethanol, tetrahydrofuran (THF), and toluene.[1]
Q2: How does solvent polarity affect the performance of the this compound catalyst?
A2: Solvent polarity can influence both the rate and enantioselectivity of the reaction. Polar solvents can interact with the catalyst and the substrate, affecting the transition state of the reaction. The specific effect of polarity is complex and can depend on the substrate. Therefore, screening solvents with different polarities is a valuable optimization step.
Q3: My enantioselectivity is lower than expected. What is the first troubleshooting step I should take regarding the solvent?
A3: The first and most critical step is to ensure the purity and dryness of your solvent . Trace impurities, especially water, can have a significant detrimental effect on enantioselectivity. Use anhydrous, deoxygenated solvent and consider adding activated molecular sieves to the reaction mixture.
Q4: Can I use a solvent mixture?
A4: Yes, in some cases, a mixture of solvents can provide better results than a single solvent, for example, to improve the solubility of both the catalyst and the substrate. If you choose to use a solvent mixture, ensure that both solvents are of high purity and are compatible with the reaction conditions.
Q5: How can I prepare my solvent for use with the this compound catalyst?
A5: Solvents should be of high purity, anhydrous, and deoxygenated. Standard procedures for solvent purification include distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or passing the solvent through a column of activated alumina (solvent purification system). After purification, the solvent should be stored under an inert atmosphere.
This compound Performance Data
The following table summarizes representative performance data for Rhodium complexes of DuPhos-type ligands in asymmetric hydrogenation. Note that the optimal conditions and results are highly dependent on the specific substrate. Computational studies suggest that for the [Rh((R,R)-Me-DuPHOS)]+ catalyzed asymmetric hydrogenation of a prochiral enamide, an enantiomeric excess of 99.9% (R) is achievable.[3]
| Substrate Type | Ligand | Solvent | Conversion (%) | ee (%) |
| N-acetyl dehydr o-α- amino acid | (S,S)-Ethyl-DuPhos | MeOH | >95 | >99 |
| β- keto enami de | (S,S)-Ethyl-DuPhos | Toluene | >99 | 99 |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation using this compound-Rh Catalyst
This protocol describes the in situ preparation of the catalyst and a general procedure for asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂]BF₄ (or other suitable Rh(I) precursor)
-
This compound ligand
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF)
-
Substrate
-
High-purity hydrogen gas
-
Schlenk flask or glovebox
-
Hydrogenation reactor
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Rh(I) precursor (1.0 eq.).
-
Add the this compound ligand (1.05-1.1 eq.).
-
Add the anhydrous, deoxygenated solvent via syringe to dissolve the solids.
-
Stir the solution at room temperature for 15-30 minutes. A color change typically indicates the formation of the active catalyst complex.[1]
-
-
Hydrogenation Reaction:
-
In a hydrogenation reactor, dissolve the substrate in the anhydrous, deoxygenated solvent.
-
Add the freshly prepared catalyst solution to the reactor via cannula.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified, for example, by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Process Diagrams
Caption: Workflow for solvent selection and optimization.
Caption: Logical steps for troubleshooting low enantioselectivity.
References
minimizing side reactions in (S,S)-Me-DUPHOS catalysis
Welcome to the technical support center for (S,S)-Me-DUPHOS catalyzed asymmetric hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions, troubleshooting common experimental issues, and offering answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during asymmetric hydrogenation reactions using Rh-(S,S)-Me-DUPHOS catalysts.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur, phosphorus, or strongly coordinating groups, can irreversibly bind to the rhodium catalyst.[1] | - Purify Reagents: Ensure the substrate and solvent are of high purity and free from potential catalyst poisons. Techniques like column chromatography, distillation, or recrystallization can be employed.[1] |
| 2. Catalyst Deactivation: The catalyst may deactivate over time due to various factors, including the formation of inactive rhodium species or side reactions involving the ligand.[2] | - Inert Atmosphere: Handle the catalyst and set up the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) in a glovebox to prevent exposure to air and moisture.[1] - Fresh Catalyst: Use a freshly prepared catalyst solution for optimal activity. | |
| 3. Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen may be too low to drive the reaction forward effectively. | - Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. However, be aware that pressure can sometimes influence enantioselectivity.[3] | |
| Low Enantiomeric Excess (ee%) | 1. Substrate Impurities: Protic impurities like water or alcohols, as well as acidic or basic residues, can disrupt the chiral environment of the catalyst.[1] | - Purify and Dry Substrate: Thoroughly purify the substrate and ensure it is completely dry before use. - Inert Atmosphere: Work under an inert atmosphere to prevent the introduction of atmospheric moisture.[1] |
| 2. Inappropriate Reaction Conditions: Temperature, solvent, and hydrogen pressure can significantly impact the enantioselectivity of the reaction.[1] | - Optimize Parameters: Screen a range of temperatures, solvents, and hydrogen pressures. Lower temperatures often lead to higher enantioselectivity.[1] A screening of different solvents is also recommended as they can have a significant effect on stereoselectivity.[4] | |
| 3. Incorrect Ligand-to-Metal Ratio: An improper ratio of the (S,S)-Me-DUPHOS ligand to the rhodium precursor can result in the formation of less selective catalytic species. | - Verify Stoichiometry: Ensure the correct ligand-to-metal ratio is used during catalyst preparation. A slight excess of the ligand is often employed. | |
| Formation of Side Products | 1. Over-reduction: In some cases, other functional groups in the substrate may be reduced under the hydrogenation conditions. | - Chemoselectivity Screening: The (S,S)-Et-DuPHOS-Rh system has been shown to be highly chemoselective, with little to no reduction of other functional groups like alkenes, alkynes, ketones, and aldehydes in competition experiments. If over-reduction is observed, re-evaluate substrate purity and reaction conditions. |
| 2. Isomerization of Substrate: The double bond of the substrate may isomerize to a less reactive or non-prochiral form. | - Reaction Monitoring: Monitor the reaction progress by techniques like NMR or GC to check for substrate isomerization. Adjusting reaction conditions (e.g., temperature, reaction time) may minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare the Rh-(S,S)-Me-DUPHOS catalyst?
A1: The active catalyst is typically prepared in situ by reacting a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, with the (S,S)-Me-DUPHOS ligand in an anhydrous and deoxygenated solvent under an inert atmosphere. The mixture is usually stirred for a short period to allow for the formation of the active catalyst before the substrate is introduced.
Q2: What is the optimal substrate-to-catalyst (S/C) ratio?
A2: The optimal S/C ratio can vary depending on the substrate and desired reaction rate. Ratios ranging from 100:1 to as high as 50,000:1 have been reported for DuPhos ligands, demonstrating their high activity.[5] For initial optimizations, an S/C ratio of 100:1 to 500:1 is a good starting point.
Q3: My reaction is clean, with high conversion, but the enantioselectivity is low. What should I investigate first?
A3: High conversion with low enantioselectivity often points to issues with the chiral induction step rather than catalyst activity. The most common culprits are impurities in the substrate or solvent (especially water or alcohols) that interfere with the catalyst-substrate interaction.[1] Ensure all your reagents and solvents are rigorously purified and dried. Additionally, optimizing reaction parameters like temperature and solvent is crucial, as these can have a significant impact on enantioselectivity.[1][4]
Q4: Can the catalyst be recovered and reused?
A4: Homogeneous catalysts like Rh-(S,S)-Me-DUPHOS are generally challenging to recover and reuse. Catalyst deactivation can occur during the reaction, and separation from the product mixture can be difficult. For industrial applications, catalyst recycling is a key consideration, and specific strategies may need to be developed depending on the process.
Q5: What are some common side reactions to look out for?
A5: While Rh-DuPhos catalysts are known for their high selectivity, potential side reactions can include double bond isomerization of the substrate and reduction of other sensitive functional groups. Careful monitoring of the reaction profile by chromatography (TLC, GC, HPLC) or spectroscopy (NMR) is recommended to identify any undesired byproducts.
Data Presentation
Table 1: Influence of Hydrogen Pressure on Enantioselectivity for a Supramolecular Rhodium Complex
| Substrate | H₂ Pressure (bar) | Enantiomeric Excess (ee%) |
| S3 | 1 - 40 | ~98% (independent of pressure) |
| S4 | 1 | ~25% |
| S4 | 40 | ~10% |
| S5 | 1 | ~60% |
| S5 | 40 | ~40% |
| Data adapted from a study on a supramolecular rhodium complex, illustrating the variable effect of hydrogen pressure on enantioselectivity depending on the substrate.[3] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of an Enamide
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and (S,S)-Me-DUPHOS (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., methanol, dichloromethane) via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve the enamide substrate in the same anhydrous, degassed solvent.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas (e.g., argon).
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time, monitoring the reaction by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Determine the conversion of the crude product by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
-
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
troubleshooting low yield in asymmetric hydrogenation
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during asymmetric hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation reaction has a low yield or is not proceeding to completion. What are the primary areas I should investigate?
A1: Low yield in asymmetric hydrogenation is a common issue that can stem from several factors. A systematic investigation is the best approach. The main areas to focus on are the catalyst system, the purity of your substrate and reagents, and the reaction conditions. Often, a combination of factors is responsible for the catalyst's poor performance.[1][2]
Q2: How can I determine if the catalyst is the source of the problem?
A2: Catalyst-related issues are a frequent cause of low yield. Here’s how to troubleshoot them:
-
Catalyst Purity and Integrity: Ensure the catalyst and ligand are of high purity. Impurities can act as poisons.[1][3] For air- and moisture-sensitive catalysts, it is critical to use strict air-free techniques, such as a glovebox or Schlenk line, to prevent degradation.[3]
-
Catalyst Activation: Many catalyst precursors require an activation step.[4] For instance, ruthenium(II) complexes may need to be activated to form the active monohydride species.[5] Review the literature for the specific activation protocol for your catalyst system and verify it was performed correctly.
-
Catalyst Loading: While a low catalyst loading is desirable, an insufficient amount can lead to an incomplete reaction, especially if minor impurities are present.[6] If you suspect this is the issue, try incrementally increasing the catalyst loading.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[7] This can be caused by impurities, product inhibition, or instability under the reaction conditions.[7][8] Common catalyst poisons include sulfur compounds (e.g., thiols), basic nitrogen compounds, and halides.[3]
Q3: My reaction starts well but then stops before completion. What could be causing this catalyst deactivation?
A3: This is a classic sign of catalyst deactivation. Several mechanisms can cause this:
-
Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the metal center, rendering it inactive.[3][9]
-
Product Inhibition: The product of the reaction, particularly basic amines formed from imine hydrogenation, can coordinate to the catalyst and inhibit its activity.[8]
-
Formation of Inactive Species: The catalyst might convert into an inactive state under the reaction conditions. For example, active metal complexes can sometimes form inactive nanoparticles or clusters, leading to a loss of activity and enantioselectivity.[10] In some cases, interaction with the support material in heterogeneous catalysts can lead to the formation of inactive species like metal oxides.[11]
A kinetic analysis or reaction monitoring using techniques like inline IR spectroscopy can help understand if and when deactivation is occurring.[7][12][13]
Q4: How important is the purity of my substrate and reagents?
A4: Substrate and reagent purity is paramount. Trace impurities can have a significant impact on the reaction.[1][6]
-
Substrate Purity: Ensure your starting material is thoroughly purified. Impurities can act as catalyst poisons or compete with the substrate, leading to low yield and enantioselectivity.[3]
-
Solvent Quality: Use anhydrous, degassed solvents of high purity.[14] Water, oxygen, or other impurities in the solvent can deactivate the catalyst.
-
Hydrogen Gas: Use high-purity hydrogen gas. Impurities like carbon monoxide or sulfur can poison the catalyst.
Q5: Which reaction conditions should I optimize to improve the yield?
A5: Optimizing reaction conditions is crucial for achieving high yield and enantioselectivity.[2][6] Key parameters to screen include:
-
Solvent: The solvent can significantly influence the reaction by affecting the solubility of the catalyst and substrate, and by influencing the conformation of the catalyst-substrate complex.[3][15] A screening of different solvents is often recommended.
-
Temperature: Temperature affects the reaction rate and can also impact enantioselectivity. While higher temperatures can increase the rate, they may sometimes lead to lower enantioselectivity or catalyst decomposition.[10][16]
-
Hydrogen Pressure: The effect of hydrogen pressure varies depending on the catalyst and substrate. For some systems, higher pressure increases the reaction rate, while for others it may have little effect or even be detrimental.[6]
-
Additives: Some reactions require additives, such as a base, to activate the catalyst or facilitate the catalytic cycle.[4][17] The type and amount of additive can be critical.
Data Presentation: Parameter Optimization
The following tables summarize the impact of various reaction parameters on yield and enantioselectivity (ee) from literature examples.
Table 1: Effect of Solvent on Asymmetric Hydrogenation
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMF | 68 | 76 |
| 2 | DMSO | 62 | 78 |
| 3 | CH3CN | 24 | 60 |
| 4 | THF | No Reaction | - |
| 5 | Toluene | 5 | 10 |
| Data adapted from a representative reaction.[3] Results are highly substrate and catalyst dependent. |
Table 2: Optimization of Conditions for Asymmetric Hydrogenation of Acetophenone
| Entry | Temperature (°C) | Pressure (bar) | Base (t-BuOK) | Conversion (%) | ee (%) |
| 1 | 25 | 50 | 1.0 mol % | 98 | 95 |
| 2 | 0 | 50 | 1.0 mol % | 95 | 97 |
| 3 | 25 | 20 | 1.0 mol % | 85 | 94 |
| 4 | 25 | 50 | 0.5 mol % | 90 | 92 |
| This table illustrates typical optimization trends for a specific reaction.[16] Optimal conditions will vary. |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
This protocol is a representative example and should be adapted based on the specific substrate, catalyst, and literature precedents.
1. Materials and Reagents:
-
Chiral catalyst (e.g., Ru, Rh, Ir complex)
-
Prochiral substrate (e.g., acetophenone)
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)[14][18]
-
High-purity hydrogen gas
-
Base or other required additive (if applicable)
-
Standard Schlenk line or glovebox equipment
2. Catalyst Preparation/Activation (In-situ example):
-
In a glovebox or under an inert atmosphere, add the metal precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a diphosphine) to a dried Schlenk flask or reaction vial.[6]
-
Add the degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
3. Reaction Setup:
-
To the activated catalyst solution, add the substrate.
-
If required, add any additives (e.g., a solution of base).
-
Seal the reaction vessel and transfer it to a high-pressure hydrogenation apparatus.[18]
4. Hydrogenation:
-
Purge the reactor several times with argon, followed by several purges with hydrogen gas.[18]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).[18]
-
Stir the reaction mixture at the desired temperature for the specified time (e.g., 16 hours).[18]
5. Work-up and Analysis:
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product using column chromatography.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC.[1]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in asymmetric hydrogenation.
Interrelationship of Key Reaction Parameters
Caption: Logical relationship of factors affecting asymmetric hydrogenation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 13. Monitoring surface processes during heterogeneous asymmetric hydrogenation of ketones on a chirally modified platinum catalyst by operando spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
impact of substrate purity on (S,S)-Methyl-DUPHOS reactions
This technical support center is designed for researchers, scientists, and drug development professionals using (S,S)-Methyl-DUPHOS in asymmetric catalysis. It provides answers to frequently asked questions and detailed troubleshooting guides to address common issues related to substrate purity.
Frequently Asked Questions (FAQs)
Q1: Why is my enantioselectivity (% ee) lower than the literature values?
A1: Lower than expected enantioselectivity is a common issue that can often be traced back to substrate or solvent purity. The most probable causes include:
-
Presence of Protic Impurities: Trace amounts of water or alcohols in the substrate or solvent can interfere with the catalyst-substrate interactions that control stereoselectivity[1].
-
Catalyst Poisons: Certain functional groups or impurities can coordinate to the rhodium center and alter the chiral environment, leading to a decrease in enantioselectivity[2].
-
Incorrect Reaction Conditions: High temperatures can reduce the energy difference between the diastereomeric transition states, resulting in lower ee values[1]. Ensure your reaction parameters are optimized.
-
Decomposition of Catalyst: Partial decomposition of the chiral catalyst can lead to the formation of achiral rhodium species, which may catalyze a racemic background reaction[3].
Q2: My reaction is very slow or has stopped completely before completion. What are the likely causes?
A2: This is a classic sign of catalyst inhibition or deactivation. Common culprits include:
-
Catalyst Poisons: Impurities in the substrate or solvent can act as potent inhibitors. Sulfur-containing compounds (e.g., thiols, thioethers) and basic nitrogen compounds (e.g., pyridine) are known to strongly inhibit rhodium hydrogenation catalysts[2][4].
-
Inhibitors in Gases: Ensure that the hydrogen gas used is of high purity and free from potential inhibitors like carbon monoxide (CO)[3].
-
Improper Catalyst Handling: The this compound-Rh catalyst is sensitive to air and moisture. Inadequate handling under inert conditions can lead to rapid deactivation[3].
-
Substrate or Product Inhibition: The substrate or the hydrogenated product might coordinate too strongly to the metal center, preventing catalytic turnover[3].
Q3: I am getting inconsistent results (conversion and % ee) between different batches of the same substrate. Why?
A3: Inconsistent results are frequently caused by batch-to-batch variations in substrate purity[1].
-
Variable Impurity Levels: Different batches of your starting material may contain varying levels and types of impurities that affect the catalyst's performance.
-
Inconsistent Purification: If you are purifying the substrate yourself, minor deviations in the protocol can lead to differences in purity.
-
Reaction Setup Variations: Asymmetric hydrogenations are highly sensitive reactions. Small changes in the experimental setup, solvent degassing, or catalyst loading can affect reproducibility[1]. It is crucial to implement a standardized and rigorous purification protocol and to analyze the purity of each substrate batch before use[1].
Q4: What are the most common types of impurities in substrates that affect this compound reactions?
A4: For rhodium-based hydrogenation catalysts, the most detrimental impurities are substances that can act as strong ligands for the metal center. These include:
-
Sulfur Compounds: Thiols, thioethers, and disulfides.
-
Basic Nitrogen Compounds: Pyridines, amines, and other nitrogen-containing heterocycles[2].
-
Halides: Residual halides from previous synthetic steps (e.g., from chlorinated solvents) can alter the electronic properties of the catalyst[2].
-
Coordinating Functional Groups: Other functional groups on impurity molecules that can coordinate to the rhodium center.
-
Water and Oxygen: These can lead to the decomposition of the air- and moisture-sensitive catalyst[3].
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during this compound catalyzed reactions.
Problem 1: Low or Inconsistent Enantioselectivity (% ee)
This workflow helps identify the root cause of poor stereocontrol.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Low or No Catalytic Activity
This flowchart illustrates the relationship between substrate purity and reaction outcomes.
Caption: Impact of substrate purity on reaction outcome.
Data on Common Catalyst Poisons
Substrate impurities can have a significant impact on both the rate and enantioselectivity of asymmetric hydrogenation reactions. The following table summarizes the effects of common catalyst poisons on typical rhodium-based hydrogenation systems.
| Impurity Class | Example Compounds | Typical Effect on Rh-DuPhos Catalysts |
| Sulfur Compounds | Thiols, Thioethers | Strong inhibition, significant decrease in both activity and enantioselectivity[2]. |
| Basic Nitrogen Compounds | Pyridine, Amines | Strong inhibition and potential loss of enantioselectivity[2]. |
| Halides | Residual Chlorinated Solvents | Can alter the electronic properties of the rhodium center, leading to reduced enantioselectivity[2]. |
| Protic Compounds | Water, Alcohols | Can interfere with catalyst-substrate interactions, typically leading to a decrease in enantioselectivity[1]. |
| Other Ligands | Carbon Monoxide (CO) | Potent inhibitor for cationic rhodium complexes[3]. |
Experimental Protocols
Protocol 1: General Procedure for Substrate Purification
Batch-to-batch variations in substrate quality can lead to inconsistent results[1]. This protocol provides general guidelines for purifying substrates prior to use in sensitive catalytic reactions. The exact method should be adapted based on the physical properties of the substrate.
-
Initial Purity Assessment: Before purification, analyze the substrate using NMR, GC, or HPLC to identify the presence and approximate level of impurities.
-
Removal of Non-Volatile Impurities (for liquid substrates):
-
Perform a distillation under reduced pressure. Use a fractionating column for compounds with close boiling points.
-
Ensure the distillation apparatus is thoroughly dried in an oven and assembled hot under an inert atmosphere (N₂ or Ar).
-
-
Removal of Impurities (for solid substrates):
-
Recrystallize the substrate from a suitable anhydrous solvent.
-
If the substrate is thermally stable and volatile, sublimation under vacuum can be a highly effective purification method.
-
-
Removal of Water:
-
For solvents, use standard drying techniques (e.g., distillation from sodium/benzophenone, activated molecular sieves, or passing through a column of activated alumina).
-
For liquid substrates, drying over activated 3Å or 4Å molecular sieves can be effective. Ensure the sieves are properly activated by heating under high vacuum.
-
-
Degassing:
-
Thoroughly degas all solvents and liquid substrates immediately before use. The "freeze-pump-thaw" method (minimum of three cycles) is highly recommended to remove dissolved oxygen.
-
-
Final Purity Verification & Storage:
-
Re-analyze the purified substrate to confirm purity.
-
Store the purified substrate under an inert atmosphere in a sealed container, preferably in a glovebox or desiccator.
-
Protocol 2: General Procedure for Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin using a pre-formed [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ catalyst. All manipulations should be performed under a strict inert atmosphere using a glovebox or Schlenk techniques[3].
-
Catalyst Preparation:
-
In a glovebox, weigh the [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ catalyst and the purified substrate into a reaction vessel equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation manifold.
-
Add the anhydrous, deoxygenated solvent (e.g., methanol, THF) via cannula or syringe.
-
-
Reaction Execution:
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or NMR.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or chiral GC analysis[5].
-
References
Technical Support Center: Temperature Optimization for (S,S)-Me-DUPHOS Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the temperature for (S,S)-Me-DUPHOS catalyzed reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of (S,S)-Me-DUPHOS catalyzed reactions?
In asymmetric catalysis, including reactions utilizing (S,S)-Me-DUPHOS catalysts, there is often an inverse relationship between reaction temperature and enantioselectivity.[1] Lowering the temperature generally leads to a more ordered and rigid transition state, which enhances the facial discrimination of the prochiral substrate by the chiral catalyst, typically resulting in a higher enantiomeric excess (ee).[1] Conversely, increasing the temperature may decrease enantioselectivity but can also increase the reaction rate.[1][2]
Q2: My enantiomeric excess (ee) is lower than expected. Should I immediately lower the reaction temperature?
While lowering the temperature is a common and often effective strategy to improve enantioselectivity, it should be part of a systematic optimization process.[1] Before adjusting the temperature, it is crucial to verify the purity of your (S,S)-Me-DUPHOS catalyst, substrates, and solvents, as impurities can significantly impact the stereochemical outcome.[3][4] Once the integrity of your reagents is confirmed, conducting a temperature screening study is a logical next step.
Q3: Can increasing the temperature ever improve the enantioselectivity of my reaction?
Although less common, there are instances in asymmetric catalysis where higher temperatures can lead to increased enantioselectivity. This phenomenon can occur in cases of temperature-controlled bidirectional enantioselectivity, where the favored enantiomer changes with temperature. Such behavior is often linked to changes in the reaction mechanism or the conformational dynamics of the catalyst at different temperatures. However, for most (S,S)-Me-DUPHOS catalyzed reactions, starting with a lower temperature is the standard approach for optimization.[1]
Q4: What is a typical temperature range to screen for optimizing enantioselectivity in (S,S)-Me-DUPHOS catalyzed reactions?
A typical temperature screening range for these reactions can be from room temperature (approx. 25 °C) down to lower temperatures such as 0 °C, -20 °C, and even -40 °C. The optimal temperature will be a balance between achieving high enantioselectivity and maintaining a reasonable reaction rate.[1] It is advisable to start with room temperature and incrementally decrease it in small-scale screening experiments.
Q5: How does temperature affect the stability and activity of the Rh-(S,S)-Me-DUPHOS catalyst?
Higher temperatures can potentially lead to catalyst degradation over time, reducing its overall activity and turnover number. While Rh-DuPHOS catalysts are generally robust, prolonged exposure to elevated temperatures may lead to decomposition. The stability of the catalyst can also be influenced by the solvent and the substrate. If catalyst deactivation is suspected at higher temperatures, running the reaction at a lower temperature may improve its stability and overall performance.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
If you are observing a lower than expected enantiomeric excess, consider the following troubleshooting steps:
Potential Cause 1: Suboptimal Reaction Temperature
-
Troubleshooting Step: Systematically vary the reaction temperature. A good starting point is to conduct small-scale experiments at 25 °C, 0 °C, and -20 °C.
-
Expected Outcome: An increase in enantiomeric excess at lower temperatures. Note that the reaction rate may decrease.
Potential Cause 2: Impurities in Reagents or Solvents
-
Troubleshooting Step: Ensure all reagents, especially the substrate, are of high purity. Use anhydrous and deoxygenated solvents. Trace impurities can act as catalyst poisons or inhibitors.[3][4]
-
Expected Outcome: Elimination of interferences leading to improved and more reproducible enantioselectivity.
Potential Cause 3: Catalyst Quality and Handling
-
Troubleshooting Step: Verify the purity and integrity of the (S,S)-Me-DUPHOS ligand and the rhodium precursor. If preparing the catalyst in-situ, ensure it is done under a strictly inert atmosphere.
-
Expected Outcome: A properly prepared and handled catalyst will provide a well-defined chiral environment, leading to higher enantioselectivity.
Data Presentation
The following table provides representative data on how temperature can influence the outcome of a generic (S,S)-Me-DUPHOS catalyzed asymmetric hydrogenation of an enamide substrate. Note that these are illustrative values and actual results will vary depending on the specific substrate and reaction conditions.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 50 | 2 | >99 | 85 |
| 2 | 25 | 6 | >99 | 95 |
| 3 | 0 | 18 | >99 | >99 |
| 4 | -20 | 48 | 95 | >99 |
Experimental Protocols
General Protocol for Temperature Screening in (S,S)-Me-DUPHOS-Rh Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for screening different temperatures to optimize the enantioselectivity of a hydrogenation reaction.
Materials:
-
[(S,S)-Me-DUPHOS-Rh(COD)]BF₄ or in-situ prepared catalyst
-
Substrate (e.g., a prochiral enamide)
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Reaction vessels suitable for hydrogenation under pressure (e.g., high-pressure vials or a multi-well reactor)
-
Stirring plate with cooling capabilities or a cryostat
Procedure:
-
Catalyst Preparation (if in-situ): In a glovebox or under a strictly inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 eq) and the (S,S)-Me-DUPHOS ligand (1.05-1.1 eq) in the reaction solvent. Stir for 30-60 minutes at room temperature.
-
Reaction Setup:
-
In each of a series of reaction vessels, place the substrate (e.g., 0.1 mmol).
-
Add the solvent to dissolve the substrate.
-
Add the catalyst solution to each vessel (substrate-to-catalyst ratio typically ranges from 100:1 to 1000:1).
-
-
Temperature Control:
-
Place each reaction vessel in a cooling bath or on a pre-cooled stirring plate set to the desired screening temperatures (e.g., 25 °C, 0 °C, -20 °C).
-
Allow the reaction mixtures to equilibrate to the target temperature for 10-15 minutes.
-
-
Hydrogenation:
-
Seal the reaction vessels and purge them several times with hydrogen gas.
-
Pressurize the vessels with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reactions vigorously at their respective temperatures.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete (or after a set time), carefully vent the hydrogen.
-
Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.
-
References
Technical Support Center: Pressure Effects in (S,S)-Methyl-DUPHOS Hydrogenation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the influence of hydrogen pressure on (S,S)-Methyl-DUPHOS catalyzed asymmetric hydrogenation reactions. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical range of hydrogen pressure used for this compound hydrogenation?
A1: The hydrogen pressure for this compound catalyzed hydrogenations can vary significantly depending on the substrate and desired outcome. Pressures can range from atmospheric pressure (1 atm) up to 50 atm or higher. Common laboratory-scale applications often utilize pressures between 60 and 90 psi (approximately 4 to 6 atm).
Q2: How does changing the hydrogen pressure affect the reaction rate?
A2: Generally, increasing the hydrogen pressure leads to a higher concentration of hydrogen available for the catalytic reaction, which can increase the reaction rate.[1] However, if the reaction is not limited by hydrogen availability, further increases in pressure may not significantly impact the rate. In some cases, very high pressures can lead to catalyst inhibition or side reactions.
Q3: Does hydrogen pressure influence the enantioselectivity (ee%) of the reaction?
A3: Yes, hydrogen pressure can have a significant and sometimes unpredictable effect on the enantioselectivity of the reaction. The nature of this effect is highly substrate-dependent. For some substrates, an increase in pressure may decrease the ee%, while for others it can lead to an improvement.[2][3] Therefore, pressure is a critical parameter to screen and optimize for each specific substrate.
Q4: Why does the enantioselectivity change with pressure?
A4: The change in enantioselectivity with pressure is often related to the complex kinetics of the catalytic cycle. It can be attributed to the relative rates of competing reaction pathways. For instance, the rate of hydrogen addition to the catalyst-substrate complex versus the rate of interconversion between diastereomeric intermediates can be influenced by hydrogen pressure.[3] This can alter the dominant pathway and thus the enantiomeric excess of the product.
Q5: What is a good starting pressure for a new substrate?
A5: For a new substrate, a good starting point is a moderate pressure, for example, 4-6 atm (60-90 psi). From there, you can perform a screening study by running the reaction at a lower pressure (e.g., 1-2 atm) and a higher pressure (e.g., 10-20 atm) to determine the effect on both conversion and enantioselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Insufficient hydrogen pressure or poor gas-liquid mass transfer. | - Increase the hydrogen pressure within safe limits for your equipment. - Ensure vigorous stirring to improve the mixing of the gas and liquid phases.[1] |
| Catalyst poisoning. | - Ensure the substrate and solvent are pure and free from potential catalyst poisons like sulfur or other strongly coordinating groups. - Use high-purity hydrogen gas.[4] | |
| Decreased enantioselectivity (ee%) at higher pressure | Substrate-dependent kinetic effects. | - This has been observed for certain substrates like methyl 2-acetamidoacrylate.[2][3] - Screen lower hydrogen pressures (e.g., 1-5 atm) to see if enantioselectivity improves. |
| Increased enantioselectivity (ee%) at higher pressure | Substrate-dependent kinetic effects. | - This has been observed for other enamides.[2][3] - If the initial ee% is low at lower pressures, screening higher pressures (e.g., 10-50 atm) may be beneficial. |
| Inconsistent results between batches | Variations in reaction setup and pressure. | - Ensure the reactor is properly sealed and the pressure is accurately monitored and maintained throughout the reaction. - Use a consistent procedure for purging the reactor with hydrogen. |
Data Presentation: Pressure Effects on Enantioselectivity
The following table summarizes literature data on the effect of hydrogen pressure on the enantiomeric excess (ee%) for the hydrogenation of different enamide substrates catalyzed by a Rh-diphosphine complex similar to this compound.
| Substrate | Catalyst | Pressure (bar) | Enantiomeric Excess (ee%) | Product Configuration | Reference |
| Methyl 2-acetamidoacrylate | [Rh(I)-(R,R)-Me-BPE] | 2 | 94% | R | [2][3] |
| 41 | 56% | R | [2][3] | ||
| Ethyl 4-methyl-3-acetamido-2-pentanoate (E-emap) | [Rh(I)-(R,R)-Me-BPE] | 2 | 20% | R | [2][3] |
| 41 | 70% | R | [2][3] | ||
| Cyclic Enamide (Tetrasubstituted) | MaxPHOX–Ir | 50 | 82% | Not Specified | [5] |
| 3 | 99% | Not Specified | [5] |
Experimental Protocols
General Protocol for this compound Catalyzed Asymmetric Hydrogenation
This protocol provides a general procedure. Optimal conditions (solvent, temperature, pressure, and catalyst loading) should be determined experimentally for each specific substrate.[6]
1. Catalyst Preparation (In Situ)
-
In a glovebox or under an inert atmosphere (e.g., Argon), charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and this compound (1.05-1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., methanol, dichloromethane) and stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.
2. Hydrogenation Reaction
-
In a separate high-pressure autoclave, add the prochiral substrate.
-
Purge the autoclave with an inert gas.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or HPLC.
3. Work-up and Analysis
-
Upon completion, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
Determine the conversion of the product by ¹H NMR or GC.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC.
Mandatory Visualizations
Caption: Experimental workflow for this compound hydrogenation.
Caption: Logical relationship of pressure effects in hydrogenation.
References
Technical Support Center: Regenerating (S,S)-Methyl-DUPHOS Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and regenerating deactivated (S,S)-Methyl-DUPHOS rhodium catalysts, which are widely used in asymmetric hydrogenation reactions. The primary mode of deactivation for these catalysts is the oxidation of the phosphine ligand to its corresponding phosphine dioxide, leading to a loss of catalytic activity and enantioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound catalysts and provides systematic steps for diagnosis and resolution.
Issue 1: Decreased or No Catalytic Activity (Low Conversion)
| Question | Possible Causes | Troubleshooting Steps |
| Why has my reaction stopped or slowed down significantly? | Catalyst Oxidation: The most common cause of deactivation is the oxidation of the phosphorus atoms in the DUPHOS ligand to phosphine oxides, rendering the catalyst inactive. This can be caused by trace amounts of oxygen in the reaction system. | 1. Confirm Oxidation: Analyze a sample of the catalyst from the reaction mixture using ³¹P NMR spectroscopy. The appearance of a new signal corresponding to the phosphine dioxide (typically in the range of +25 to +50 ppm) alongside the signal for the active catalyst confirms oxidation. 2. Inert Atmosphere: Ensure rigorous exclusion of air and moisture from all future reactions. Use freshly degassed solvents and reagents, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction. |
| Inhibitors in the Reaction Mixture: Certain functional groups or impurities in the substrate or solvent can act as inhibitors, coordinating to the rhodium center and preventing substrate binding. | 1. Substrate/Solvent Purity: Verify the purity of your substrate and solvents. Purify if necessary. 2. Literature Check: Review the literature for known inhibitors for Rh-catalyzed hydrogenations that might be present in your specific reaction system. | |
| Formation of Inactive Rhodium Species: Under certain conditions, inactive rhodium clusters or dimers can form, reducing the concentration of the active monomeric catalyst. | 1. Solvent Effects: Investigate the effect of solvent polarity. In some cases, a more coordinating solvent can help to break up inactive dimers. 2. Temperature Optimization: Running the reaction at a different temperature may shift the equilibrium away from the formation of inactive species. |
Issue 2: Reduced Enantioselectivity (% ee)
| Question | Possible Causes | Troubleshooting Steps |
| Why has the enantiomeric excess of my product decreased? | Partial Oxidation of the Ligand: Partial oxidation of the chiral diphosphine ligand can alter the steric and electronic properties of the catalyst, leading to a loss of stereocontrol. | 1. ³¹P NMR Analysis: As with loss of activity, ³¹P NMR can help identify the presence of the phosphine dioxide, indicating partial oxidation. 2. Strict Inert Conditions: Re-evaluate and improve your inert atmosphere techniques to prevent further oxidation. |
| Presence of Protic Impurities: Water or other protic impurities can interfere with the catalytic cycle and reduce enantioselectivity. | 1. Anhydrous Conditions: Use rigorously dried solvents and reagents. The use of a drying agent in the reaction setup (compatible with the chemistry) can be considered. | |
| Incorrect Catalyst-Substrate Matching: The substrate may not be optimal for the this compound catalyst, leading to poor enantioselection. | 1. Ligand Screening: If possible, screen a small library of chiral ligands to find a better match for your substrate. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my this compound catalyst has been oxidized?
A1: The most effective method for confirming the oxidation of your catalyst is through ³¹P NMR spectroscopy. The active Rh-(S,S)-Methyl-DUPHOS complex will exhibit a characteristic doublet in a specific region of the spectrum. Upon oxidation, a new signal corresponding to the diphosphine dioxide will appear, typically as a singlet, at a downfield chemical shift.
| Species | Typical ³¹P NMR Chemical Shift (ppm) |
| [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | ~ +30 ppm (doublet) |
| (S,S)-Me-DUPHOS Dioxide | ~ +30 to +50 ppm (singlet) |
Note: Chemical shifts can vary depending on the solvent and the specific rhodium precursor used.
Q2: Can a partially deactivated catalyst be used?
A2: While a partially deactivated catalyst may still show some activity, it will likely result in lower conversion and reduced enantioselectivity. For reproducible and optimal results, it is highly recommended to either use a fresh batch of catalyst or regenerate the deactivated catalyst.
Q3: What are the best practices for handling and storing this compound catalysts to prevent deactivation?
A3: this compound and its rhodium complexes are sensitive to air and moisture. They should be stored in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen). When handling the catalyst, use Schlenk techniques or work in a glovebox to prevent exposure to air.
Catalyst Regeneration Protocol
A deactivated this compound catalyst, where the deactivation is due to ligand oxidation, can often be regenerated by reducing the phosphine dioxide back to the phosphine.
Experimental Protocol: Reduction of this compound Dioxide with Phenylsilane
This protocol is adapted from a general procedure for the reduction of phosphine oxides.
Materials:
-
Deactivated this compound-Rh catalyst (containing the phosphine dioxide)
-
Phenylsilane (PhSiH₃)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and other appropriate glassware for inert atmosphere chemistry
-
Syringe pump
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the deactivated this compound-Rh catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to dissolve the catalyst.
-
Heating: Place the flask in a pre-heated oil bath at 110-115 °C.
-
Addition of Phenylsilane: Slowly add a solution of phenylsilane (2.0 equivalents relative to the phosphine dioxide) in anhydrous, degassed toluene to the reaction mixture via a syringe pump over a period of 1-2 hours. Caution: Hydrogen gas is evolved during the addition. Ensure proper venting.
-
Reaction: Stir the reaction mixture at 110-115 °C for 24 hours under an inert atmosphere.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a 1 M NaOH solution at 0 °C. Caution: Hydrogen gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
-
Characterization: The regenerated ligand can be characterized by ³¹P NMR to confirm the disappearance of the phosphine dioxide signal and the reappearance of the phosphine signal. The rhodium complex can then be reformed in situ for use in subsequent reactions.
Data Presentation
The following table presents hypothetical, yet representative, data illustrating the performance of an this compound-Rh catalyst in the asymmetric hydrogenation of a model substrate, dimethyl itaconate, before deactivation, after deactivation, and after regeneration.
| Catalyst State | Conversion (%) | Enantiomeric Excess (% ee) |
| Fresh Catalyst | >99 | 98 |
| Deactivated Catalyst (Oxidized) | 15 | 45 |
| Regenerated Catalyst | >99 | 97 |
Visualizations
Catalyst Deactivation and Regeneration Workflow
Caption: Workflow illustrating the cycle of catalyst activity, deactivation by oxidation, and subsequent regeneration.
Logical Relationship in Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low conversion in this compound catalyzed reactions.
Validation & Comparative
A Comparative Guide to (S,S)-Methyl-DUPHOS and (R,R)-Methyl-DUPHOS in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. The Methyl-DUPHOS ligands, a class of C2-symmetric bis(phospholane) ligands, have established themselves as highly effective catalysts for a range of asymmetric transformations, most notably in rhodium-catalyzed hydrogenations. This guide provides an objective comparison of the two enantiomers, (S,S)-Methyl-DUPHOS and (R,R)-Methyl-DUPHOS, supported by experimental data to aid in catalyst selection and reaction optimization.
Structural Overview and Principle of Enantioselectivity
This compound and (R,R)-Methyl-DUPHOS are enantiomers, meaning they are non-superimposable mirror images of each other. Their chemical formula is C₁₈H₂₈P₂ and they are formally named (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene and (R,R)-1,2-Bis(2,5-dimethylphospholano)benzene, respectively. The chirality of these ligands stems from the stereogenic centers on the phospholane rings.
The fundamental principle of their application in asymmetric catalysis lies in the transfer of chirality from the ligand to the product. When complexed with a transition metal, such as rhodium, the DUPHOS ligand creates a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product over the other. Consequently, the (S,S)-enantiomer of the ligand will typically yield the (S)-enantiomer of the product, while the (R,R)-ligand will produce the (R)-product.
Performance in Asymmetric Hydrogenation
The primary application of Methyl-DUPHOS ligands is in the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and their derivatives from enamides. The rhodium complexes of both (S,S)- and (R,R)-Methyl-DUPHOS are highly efficient, often providing excellent enantiomeric excess (ee%) and high turnover numbers (TON).
Comparative Data for the Asymmetric Hydrogenation of Enamides
The following table summarizes the performance of rhodium catalysts bearing (S,S)- and (R,R)-Methyl-DUPHOS ligands in the asymmetric hydrogenation of various enamide substrates. The data demonstrates the predictable and opposite stereochemical outcomes with exceptional enantioselectivity for both ligands.
| Substrate | Ligand | Product Configuration | Enantiomeric Excess (ee%) |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DUPHOS | R | >99 |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Me-DUPHOS | S | >99 |
| Methyl (Z)-α-acetamidoacrylate | (R,R)-Me-DUPHOS | R | >99 |
| Methyl (Z)-α-acetamidoacrylate | (S,S)-Me-DUPHOS | S | >99 |
| N-acetyl-α-phenylethenylamine | (R,R)-Me-DUPHOS | R | 95 |
| N-acetyl-α-phenylethenylamine | (S,S)-Me-DUPHOS | S | 94 |
Data compiled from studies on Rh-catalyzed asymmetric hydrogenation of enamides.
Experimental Protocols
A general experimental procedure for the in-situ preparation of the Rh-Me-DUPHOS catalyst and subsequent asymmetric hydrogenation of an enamide substrate is provided below.
In-Situ Catalyst Preparation and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Methyl-DUPHOS or this compound
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Schlenk flask or glovebox
-
Hydrogenation reactor
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (e.g., argon), a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chosen Methyl-DUPHOS enantiomer (1.1 mol%).
-
Anhydrous and degassed methanol is added to dissolve the solids, and the solution is stirred for 15-20 minutes at room temperature. The formation of the active catalyst, [Rh((R,R)- or (S,S)-Me-DUPHOS)(COD)]BF₄, is indicated by a color change.
-
Hydrogenation: In a separate hydrogenation reactor, methyl (Z)-α-acetamidocinnamate (1 equivalent) is dissolved in anhydrous, degassed methanol.
-
The prepared catalyst solution is transferred to the reactor containing the substrate.
-
The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 60 psi).
-
The reaction mixture is stirred vigorously at room temperature for the required time (typically 12-24 hours) or until substrate consumption is complete as monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up and Analysis: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to isolate the product. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing the Process
To better illustrate the experimental workflow and the underlying principle of stereochemical control, the following diagrams are provided.
Caption: A typical experimental workflow for asymmetric hydrogenation.
Caption: The principle of chirality transfer in asymmetric catalysis.
(S,S)-Methyl-DUPHOS vs. BINAP: A Comparative Guide to Asymmetric Hydrogenation Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing efficient and highly enantioselective asymmetric hydrogenation reactions. Among the vast array of available ligands, (S,S)-Methyl-DUPHOS and BINAP have emerged as two of the most successful and widely employed phosphine ligands. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal ligand for a given transformation.
This comparison will delve into the structural features, performance in the asymmetric hydrogenation of key substrate classes (enamides and ketones), and typical experimental protocols for both this compound and BINAP.
Structural and Mechanistic Overview
This compound, a member of the DUPHOS family of ligands, is a C2-symmetric bisphospholane ligand. Its structure is characterized by a chiral five-membered phospholane ring, which imparts a high degree of conformational rigidity. This rigidity is believed to be a key factor in the high enantioselectivities often observed with DUPHOS-metal complexes.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), on the other hand, is a C2-symmetric atropisomeric biaryl diphosphine ligand. Its chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. The dihedral angle of the binaphthyl backbone plays a crucial role in defining the chiral environment around the metal center.
The mechanism of asymmetric hydrogenation can differ depending on the metal (typically rhodium or ruthenium) and the ligand. For rhodium-catalyzed hydrogenation of enamides, the reaction often proceeds through a dihydride mechanism. In contrast, ruthenium-catalyzed hydrogenations, particularly of ketones, often follow a monohydride or a metal-ligand bifunctional mechanism. The structural differences between DUPHOS and BINAP can influence the stability of catalytic intermediates and the stereochemical outcome of the reaction.
Performance in Asymmetric Hydrogenation of Enamides
The asymmetric hydrogenation of enamides is a fundamental transformation for the synthesis of chiral amines and amino acids. Both Rh-DUPHOS and Rh-BINAP complexes have demonstrated exceptional performance in this area.
One of the key advantages of DUPHOS ligands is their ability to provide high enantioselectivity for a wide range of enamide substrates, often irrespective of the geometry (E/Z) of the double bond. This is a significant advantage as enamide substrates are often obtained as mixtures of isomers. In contrast, the enantioselectivity of BINAP-catalyzed hydrogenations can sometimes be dependent on the substrate geometry, with E- and Z-isomers occasionally yielding products with opposite absolute configurations.
| Substrate | Ligand | Metal | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Me-DUPHOS | Rh | MeOH | 2 | RT | >99 | [1] |
| Methyl (Z)-α-acetamidocinnamate | (R)-BINAP | Rh | THF | - | - | - | [2] |
| Acyclic Enamide | (S,S)-Me-DUPHOS | Rh | MeOH | 4 | RT | 96 | [1] |
| Cyclic Enamide | (R)-BINAP | Ru | EtOH/DCM | 4 | RT | 99.5 | [1] |
Note: Direct comparative data under identical conditions is often unavailable in a single source. The table presents representative data to highlight the general performance.
Performance in Asymmetric Hydrogenation of Ketones
The enantioselective reduction of ketones to chiral alcohols is another critical transformation in organic synthesis. Ruthenium complexes of both BINAP and DUPHOS are highly effective catalysts for this reaction.
Noyori's Ru-BINAP/diamine catalysts are renowned for their high activity and enantioselectivity in the hydrogenation of a wide variety of ketones. The mechanism is believed to involve a metal-ligand bifunctional pathway where a hydride from the ruthenium and a proton from the diamine ligand are transferred to the ketone. While DUPHOS ligands have also been successfully employed in ruthenium-catalyzed ketone hydrogenations, BINAP and its derivatives remain the more predominantly used ligands for this class of substrates.
| Substrate | Ligand | Metal | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Reference |
| Acetophenone | (R)-BINAP | Ru | i-PrOH | 8 | 25-30 | 82 | [3] |
| Acetophenone | (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane* | Ru | i-PrOH | - | - | 89 | [4] |
| Methyl acetoacetate | (R)-BINAP | Ru | MeOH | - | - | 93.5 | [5] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide (e.g., Methyl (Z)-α-acetamidocinnamate)
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with a rhodium precursor, such as [Rh(COD)₂]BF₄ (1.0 eq).
-
The chiral ligand, either this compound or (S)-BINAP (typically 1.05-1.1 eq), is added to the flask.
-
Anhydrous, degassed solvent (e.g., methanol or THF) is added via syringe to dissolve the solids.
-
The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex, which is often indicated by a color change.
Hydrogenation Reaction:
-
In a separate reaction vessel (e.g., a glass liner for an autoclave), the enamide substrate is dissolved in the same anhydrous, degassed solvent.
-
The freshly prepared catalyst solution is transferred to the substrate solution via cannula.
-
The reaction vessel is placed in an autoclave, which is then sealed and purged several times with hydrogen gas.
-
The autoclave is pressurized with hydrogen to the desired pressure (typically 1-10 atm).
-
The reaction mixture is stirred vigorously at the specified temperature (often room temperature) until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Upon completion, the autoclave is carefully vented, and the reaction mixture is concentrated under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone) with a BINAP/Diamine System
Catalyst Activation:
-
Under an inert atmosphere, a Schlenk flask is charged with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂ (1 eq) and (S)-BINAP (2 eq).
-
Anhydrous, degassed DMF is added, and the mixture is stirred at 100 °C for 10 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The chiral diamine, such as (S,S)-DPEN (1.1 eq), and anhydrous, degassed toluene are added, and the mixture is refluxed for 2 hours.
-
The solvent is removed, and the resulting precatalyst can be purified by crystallization.
Hydrogenation Reaction:
-
In a glovebox, a glass liner for an autoclave is charged with the Ru-BINAP/diamine precatalyst.
-
A solution of a base, such as potassium tert-butoxide, in anhydrous, degassed 2-propanol is added.
-
The ketone substrate (e.g., acetophenone) is added to the liner.
-
The sealed autoclave is removed from the glovebox, connected to a hydrogen line, and purged several times with hydrogen.
-
The reactor is pressurized with hydrogen (e.g., 8 atm) and stirred vigorously at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
After completion, the pressure is vented, and the product is isolated.
-
Conversion is determined by GC or ¹H NMR, and the enantiomeric excess is determined by chiral HPLC or GC.
Visualizations
References
Determining Enantiomeric Purity of (S,S)-Me-DUPHOS-Derived Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric catalyst (S,S)-Me-DUPHOS is a cornerstone in modern synthetic chemistry, enabling the production of highly enantioenriched compounds crucial for the pharmaceutical and fine chemical industries. The precise determination of the enantiomeric excess (ee) of these products is a critical step in process development and quality control. This guide provides an objective comparison of the primary analytical techniques used for this purpose—chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.
At a Glance: Method Comparison
The selection of an analytical method for determining enantiomeric excess is a trade-off between factors such as the physicochemical properties of the analyte, required accuracy, sensitivity, and sample throughput. Chiral chromatography is often considered the gold standard for its high accuracy and resolution.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) in a liquid mobile phase. | Physical separation of volatile enantiomers on a CSP in a gaseous mobile phase. | Formation of diastereomeric species with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization can extend the range. | Wide range of compounds, particularly useful for rapid screening. |
| Sensitivity | High (UV, MS detection). | Very High (FID, MS detection). | Generally lower, dependent on magnetic field strength and concentration. |
| Sample Throughput | Moderate. | High. | High, suitable for rapid screening. |
| Development Effort | Can be time-consuming to find the optimal CSP and mobile phase. | Method development can be intensive, especially if derivatization is required. | Relatively fast, involving the selection of an appropriate chiral auxiliary. |
| Solvent Consumption | Higher. | Lower. | Moderate. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the accurate determination of enantiomeric excess.[1] The separation is based on the differential interaction of enantiomers with a chiral stationary phase.
Experimental Protocol: Analysis of a Chiral Amine
-
System: Standard HPLC with UV detector.
-
Column: Chiralpak® AD-H (or similar polysaccharide-based column).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 95:5 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[2]
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers excellent resolution and sensitivity. Often, derivatization is necessary to increase the volatility of the analyte.
Experimental Protocol: Analysis of a Chiral Alcohol
-
Derivatization (if necessary): React the chiral alcohol with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile ester.
-
System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature.
-
Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without degradation.
-
Data Analysis: Similar to HPLC, the ee is calculated from the peak areas of the separated enantiomers.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Experimental Protocol: Using a Chiral Solvating Agent (CSA) for a Chiral Amine
-
Reagents: An enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a BINOL derivative).
-
Sample Preparation: In an NMR tube, dissolve the analyte (e.g., a chiral amine) and a molar excess of the CSA in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The two enantiomers will form diastereomeric complexes with the CSA, resulting in distinct and well-resolved signals for certain protons. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the general workflows for determining enantiomeric excess using chiral chromatography and NMR spectroscopy.
References
A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers from DuPhos Reactions
For researchers, scientists, and drug development professionals, the successful synthesis of enantiomerically pure compounds is a critical objective. The DuPhos family of chiral phosphine ligands, renowned for its efficacy in asymmetric hydrogenation reactions, consistently delivers high enantioselectivities. The crucial final step in these synthetic endeavors is the accurate determination of the enantiomeric excess (ee) of the products. Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis, offering robust and reliable separation of enantiomers.
This guide provides a comparative overview of chiral HPLC methods tailored for the analysis of products from DuPhos-catalyzed reactions. We present detailed experimental protocols and quantitative data to assist researchers in selecting and implementing the most suitable analytical techniques for their specific applications.
Performance Comparison of Chiral HPLC Methods
The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective separation. Below is a summary of quantitative data for the separation of enantiomers of products derived from asymmetric hydrogenations, showcasing the performance of different chiral columns and mobile phases.
| Method | Product Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| 1 | N-Acyl-α-aminophosphonate | CHIRALPAK AD (250 x 4.6 mm) | Hexane/Isopropanol (90:10) | 1.0 | t_R((R)): 15.0, t_R((S)): 20.1 | > 1.5 | Up to 93% |
| 2 | N-Acyl-α-aminophosphonate | CHIRALCEL OD (250 x 4.6 mm) | Hexane/Isopropanol (95:5) | 0.8 | t_R((R)): 13.8, t_R((S)): 15.2 | > 1.5 | Up to 80% |
| 3 | (Z)-3-arylidene-4-acetyl-3,4-dihydro-2H-1,4-benzoxazine derivative | Regis (R,R)-Whelk-O1 | Hexane/Isopropanol | 1.0 | Not specified | Not specified | Up to 98.6%[1] |
Experimental Protocols
Detailed methodologies for the HPLC analyses are provided below. These protocols offer a starting point for method development and can be optimized for specific analytes.
Method 1: Separation of N-Acyl-α-aminophosphonates on CHIRALPAK AD
This method is effective for the separation of enantiomers of α-aminophosphonates, which are analogous to the amino acid products often synthesized using DuPhos ligands.
-
Instrumentation: Agilent 1100 series HPLC or equivalent.
-
Chiral Column: CHIRALPAK AD (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of Hexane and Isopropanol in a 90:10 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: The purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Method 2: Separation of N-Acyl-α-aminophosphonates on CHIRALCEL OD
This protocol offers an alternative for the separation of α-aminophosphonate enantiomers, demonstrating the utility of a different polysaccharide-based chiral stationary phase.
-
Instrumentation: Agilent 1100 series HPLC or equivalent.
-
Chiral Column: CHIRALCEL OD (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of Hexane and Isopropanol in a 95:5 ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: The purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Method 3: Analysis of Hydrogenated Exocyclic Enamides using Regis (R,R)-Whelk-O1
This method is based on the successful application of a Pirkle-type chiral stationary phase for determining the enantiomeric excess of N-acetyl-α-arylenamides, a common product class from DuPhos-catalyzed hydrogenations.[2]
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Column: Regis (R,R)-Whelk-O1 (e.g., 250 mm x 4.6 mm).
-
Mobile Phase: A typical mobile phase for this column and compound class is a mixture of a non-polar solvent like Hexane and a polar modifier such as Isopropanol or Ethanol. The exact ratio would require optimization for the specific analyte.
-
Flow Rate: A starting flow rate of 1.0 mL/min is recommended.
-
Detection: UV detection at a wavelength appropriate for the analyte's chromophore (e.g., 254 nm).
-
Sample Preparation: The product is dissolved in the mobile phase and filtered prior to injection.
-
Data Analysis: Enantiomeric excess is determined by integrating the peak areas of the two enantiomers.
Workflow Visualization
The following diagram illustrates the general workflow from a DuPhos-catalyzed asymmetric hydrogenation reaction to the final determination of enantiomeric excess via chiral HPLC.
Caption: Workflow of DuPhos Reaction and Chiral HPLC Analysis.
This guide provides a foundational framework for the chiral HPLC analysis of products from DuPhos-catalyzed reactions. The detailed protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, enabling the efficient and accurate determination of enantiomeric purity.
References
A Comparative Guide to DuPhos and Other C2-Symmetric Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries. Chiral C2-symmetric ligands have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency and selectivity. Among these, the DuPhos family of ligands has garnered significant attention for its remarkable performance in a variety of catalytic transformations. This guide provides a comprehensive comparison of DuPhos with other notable C2-symmetric ligands, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal ligand for their specific synthetic challenges.
The Advantage of C2 Symmetry
C2-symmetric ligands possess a twofold rotational axis of symmetry, which imparts a unique and highly effective chiral environment around a metal center. This symmetry reduces the number of possible transition states in a catalytic reaction, thereby minimizing the formation of undesired stereoisomers and enhancing enantioselectivity.[1][2] This principle has led to the development of a wide array of successful C2-symmetric ligands, including DuPhos, DIPAMP, and BINAP, which have become indispensable in asymmetric synthesis.[1][3]
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely used method for the creation of chiral centers. The performance of various C2-symmetric phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of enamides, precursors to chiral amino acids, is a common benchmark for their efficacy. The following tables summarize key performance indicators for DuPhos and other prominent ligands in this critical transformation.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Ligand | Catalyst Precursor | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-Me-DuPhos | [Rh(COD)₂]OTf | 100 | 1 | 100 | >99 (R) | [4] |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | 100 | - | >95 | 95 (R) | [4] |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | 100 | - | 100 | 99 (S) | [4] |
| (R,R)-Me-BPE | [Rh(COD)₂]BF₄ | 100 | - | 100 | >99 (R) | [4] |
S/C Ratio: Substrate-to-Catalyst molar ratio. ee: enantiomeric excess.
Table 2: Performance of DuPhos and BPE Ligands in Various Asymmetric Hydrogenations
| Ligand | Substrate Type | S/C Ratio | TOF (h⁻¹) | ee (%) | Reference |
| Et-DuPhos-Rh | N-Aroylhydrazones | up to 1000 | >100 | >90 | |
| (R,R)-Me-BPE-Rh | N-acetyl α-arylenamides | up to 50,000 | >5,000 | >95 | |
| i-Pr-BPE-Ru | β-Keto esters | up to 10,000 | - | >98 |
TOF: Turnover Frequency. S/C: Substrate-to-Catalyst molar ratio. ee: enantiomeric excess.
The data clearly indicates that DuPhos and its structural analog BPE exhibit exceptional enantioselectivity and efficiency, often achieving greater than 99% ee and high turnover numbers. While other ligands like DIPAMP and Chiraphos also provide high enantioselectivity, DuPhos ligands frequently demonstrate superior performance, particularly in terms of catalyst loading and turnover frequency.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below is a representative protocol for the Rh-DuPhos catalyzed asymmetric hydrogenation of an enamide.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
[Rh(COD)₂]OTf (catalyst precursor)
-
(R,R)-Me-DuPhos (ligand)
-
Anhydrous, degassed methanol (solvent)
-
Hydrogen gas (high purity)
-
Schlenk flask or glovebox
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere (e.g., argon), dissolve [Rh(COD)₂]OTf (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in anhydrous, degassed methanol. Stir the solution at room temperature for 15-30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the methyl (Z)-α-acetamidocinnamate (100 mol%) in anhydrous, degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas three times before pressurizing to the desired pressure (e.g., 1 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing Key Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: General structure of C2-symmetric diphosphine ligands.
Caption: Simplified catalytic cycle for Rh-DuPhos hydrogenation.
Caption: Decision workflow for ligand selection.
Conclusion
DuPhos and other C2-symmetric ligands have revolutionized the field of asymmetric catalysis, providing reliable and highly effective tools for the synthesis of chiral molecules. The choice of ligand is critical and depends on the specific substrate and desired transformation. While DuPhos ligands have demonstrated exceptional performance in many applications, particularly in asymmetric hydrogenation, a careful evaluation of other C2-symmetric ligands such as DIPAMP and BINAP is warranted. By understanding the principles of C2 symmetry, leveraging comparative data, and following detailed experimental protocols, researchers can confidently select and implement the optimal catalytic system to achieve their synthetic goals in drug discovery and development.
References
Performance Showdown: (S,S)-Me-DUPHOS vs. (S,S)-Et-DuPhos in Asymmetric Hydrogenation
In the landscape of asymmetric catalysis, the DuPhos family of ligands, developed by M.J. Burk, stands as a landmark achievement, offering exceptional levels of enantioselectivity in a variety of hydrogenation reactions. Among the most widely utilized variants are (S,S)-Me-DUPHOS and (S,S)-Et-DuPhos. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers in ligand selection for their specific synthetic challenges.
At a Glance: Key Performance Metrics
The choice between Me-DUPHOS and Et-DuPhos often depends on the specific substrate and desired reaction kinetics. While both ligands consistently deliver high enantioselectivities, subtle differences in the steric bulk of the methyl versus ethyl substituents on the phospholane ring can influence the catalyst's efficacy.
Table 1: Enantioselective Hydrogenation of Prochiral Enamides with Rhodium-DuPhos Catalysts
| Substrate | Ligand | Enantiomeric Excess (% ee) |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Me-DUPHOS | 98.5 |
| (S,S)-Et-DuPhos | >99 | |
| Methyl (Z)-α-acetamidoacrylate | (S,S)-Me-DUPHOS | 95.2 |
| (S,S)-Et-DuPhos | 99.0 | |
| N-Acetyl-α-phenylethenylamine | (S,S)-Me-DUPHOS | 95 |
| (S,S)-Et-DuPhos | 96 |
The data presented in Table 1, derived from seminal studies, demonstrates that for the benchmark substrates shown, (S,S)-Et-DuPhos generally provides a slight advantage in enantioselectivity over (S,S)-Me-DUPHOS. This trend suggests that the increased steric hindrance of the ethyl groups can lead to a more tightly controlled chiral environment around the metal center, resulting in superior facial discrimination of the prochiral substrate.
Substrate Scope and General Trends
Both (S,S)-Me-DUPHOS and (S,S)-Et-DuPhos, in complex with rhodium, are highly effective for the asymmetric hydrogenation of a broad range of prochiral enamides to produce chiral N-acyl amino acids.[1] The catalysts exhibit high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale applications. It has been noted that Me-DuPhos-Rh complexes are generally as effective as their Et-DuPhos counterparts in these reactions.[1]
The (S,S)-Et-DuPhos-Rh catalyst system has also demonstrated exceptional regioselectivity in the hydrogenation of conjugated dienamides, providing a powerful tool for the synthesis of unsaturated amino acids.[1] Furthermore, for the reduction of N-aroylhydrazones, the Et-DuPhos ligand has been shown to be highly active.[2] In some cases, the choice of ligand can be critical, as seen in the hydrogenation of certain cyclic enamides where Rh-Me-DuPhos yielded 0% ee, while other catalysts showed high enantioselectivity. This highlights the importance of empirical screening for novel substrates.
Experimental Protocols
A general procedure for the rhodium-catalyzed asymmetric hydrogenation of enamides using DuPhos ligands is outlined below.
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral DuPhos ligand (e.g., (S,S)-Me-DUPHOS or (S,S)-Et-DuPhos) are dissolved in an anhydrous, degassed solvent such as methanol or dichloromethane. The mixture is typically stirred for 15-30 minutes to allow for the formation of the active catalyst complex.
Hydrogenation Reaction: The enamide substrate is dissolved in the same or a compatible anhydrous, degassed solvent in a separate flask. This solution is then transferred to the reaction vessel containing the pre-formed catalyst. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 1-10 atm). The reaction is stirred at a specified temperature (often room temperature) until the consumption of hydrogen ceases or analysis (e.g., by TLC, GC, or NMR) indicates complete conversion.
Work-up and Analysis: Upon completion, the reaction vessel is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing the Process
To better understand the workflow and the catalytic mechanism, the following diagrams are provided.
Conclusion
Both (S,S)-Me-DUPHOS and (S,S)-Et-DuPhos are exceptional ligands for asymmetric hydrogenation, particularly for the synthesis of chiral amino acids from enamides. While (S,S)-Et-DuPhos often shows a slight superiority in enantioselectivity for common substrates, the optimal choice of ligand is ultimately substrate-dependent. The high catalytic efficiency and broad applicability of these DuPhos ligands have solidified their position as indispensable tools in modern asymmetric synthesis. Researchers are encouraged to screen both ligands, especially when dealing with novel or sterically demanding substrates, to achieve the highest possible enantioselectivity.
References
A Comparative Guide to the Catalytic Activity of (S,S)-Methyl-DUPHOS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of the chiral phosphine ligand (S,S)-Methyl-DUPHOS with other notable alternatives in asymmetric hydrogenation and related reactions. The information presented is supported by experimental data to aid in catalyst selection and optimization for the synthesis of enantiomerically pure compounds.
Overview of this compound
This compound is a C2-symmetric chiral phosphine ligand renowned for its effectiveness in forming highly active and enantioselective catalysts, particularly when complexed with rhodium. These catalysts are widely employed in the asymmetric hydrogenation of a variety of prochiral substrates, including enamides, enol esters, and β-keto esters, to produce chiral amino acids, alcohols, and other valuable building blocks for the pharmaceutical and fine chemical industries.
The high efficiency of Rh/(S,S)-Me-DUPHOS catalysts is attributed to the unique stereoelectronic properties of the ligand, which creates a well-defined and rigid chiral environment around the metal center. This steric and electronic influence dictates the facial selectivity of substrate coordination and subsequent hydrogenation, leading to high enantiomeric excesses (ee).
Performance in Asymmetric Hydrogenation: A Comparative Analysis
The following tables summarize the performance of this compound in the rhodium-catalyzed asymmetric hydrogenation of key substrates and compare it with other widely used chiral phosphine ligands.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Ligand | Catalyst System | S/C Ratio | Solvent | Pressure (psi) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S,S)-Me-DUPHOS | [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ | 1000 | MeOH | 50 | 12 | >99 | >99 (R) | [1] |
| (R,R)-Me-BPE | [Rh((R,R)-Me-BPE)(COD)]BF₄ | 500 | MeOH | 60-90 | 0.5-3 | >95 | >95 | |
| (S)-BINAP | [Rh((S)-BINAP)(COD)]BF₄ | 1000 | THF | - | - | - | - | [2] |
Table 2: Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
| Ligand | Catalyst System | S/C Ratio | Solvent | Pressure (psi) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S,S)-Me-DUPHOS | [Rh((S,S)-Me-DUPHOS)(COD)]OTf | - | Aqueous | - | - | - | High | [3] |
| PhthalaPhos | Rh-PhthalaPhos | - | - | - | - | - | >97 | [4] |
Table 3: Asymmetric Hydrogenation of β-Keto Esters
| Ligand | Catalyst System | S/C Ratio | Solvent | Pressure (atm) | Temperature (°C) | ee (%) | Reference |
| (S,S)-Me-DUPHOS | Ru-(S,S)-Me-DUPHOS | - | - | 4 | 50 | up to 87 | [5] |
| (S)-SunPhos | Ru-(S)-SunPhos | - | - | - | - | up to 99.1 | [5] |
| (R)-BINAP | Ru-(R)-BINAP | - | - | - | - | up to 99 | [6] |
Turnover Number (TON) and Turnover Frequency (TOF)
This compound based catalysts are known for their high efficiency, allowing for low catalyst loadings. Substrate-to-catalyst (S/C) ratios of up to 50,000 have been reported for DuPhos and BPE ligands in enamide and ketone reductions, with Turnover Frequencies (TOF) exceeding 5,000 h⁻¹. This high level of activity is a significant advantage in large-scale industrial applications.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Catalyst Precursor: [Rh((S,S)-Me-DUPHOS)(COD)]BF₄
Substrate: Methyl (Z)-α-acetamidocinnamate
Procedure:
-
A solution of the rhodium catalyst precursor (0.001 mmol) in 5 mL of methanol is placed in a high-pressure reaction vessel.
-
The enamide substrate (1.0 mmol) is added to the solution.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 psi.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the product.
Catalytic Cycle and Mechanistic Insights
The widely accepted mechanism for the Rh-DUPHOS catalyzed asymmetric hydrogenation of enamides is the "unsaturated pathway". Computational studies have shown that the turnover-limiting step is the oxidative addition of dihydrogen to the rhodium center[7].
Caption: Proposed catalytic cycle for the Rh-(S,S)-Me-DUPHOS catalyzed asymmetric hydrogenation of an enamide.
Conclusion
This compound stands as a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations. Its ability to consistently deliver high enantioselectivities and turnover numbers makes it a valuable tool for the synthesis of chiral molecules in both academic and industrial settings. While alternative ligands may offer advantages for specific substrates, the broad applicability and robust performance of this compound solidify its position as a cornerstone of modern asymmetric synthesis. The provided data and protocols serve as a starting point for researchers to evaluate and implement this powerful catalytic system in their synthetic endeavors.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh–MeDuPHOS occluded in PDMS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugated microporous polymers with chiral BINAP ligand built-in as efficient catalysts for asymmetric hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Rhodium and Ruthenium Catalysts with (S,S)-Me-DUPHOS in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of catalyst is paramount to achieving high enantioselectivity and efficiency. Among the privileged chiral ligands, (S,S)-Me-DUPHOS, a C2-symmetric bisphosphine, has demonstrated exceptional performance in combination with transition metals, most notably rhodium and ruthenium. This guide provides a comparative overview of rhodium and ruthenium catalysts featuring the (S,S)-Me-DUPHOS ligand, offering insights into their performance, substrate scope, and mechanistic nuances in asymmetric hydrogenation reactions. While direct, side-by-side experimental comparisons under identical conditions are not extensively documented in the literature, this guide consolidates available data to facilitate an informed selection process for your catalytic needs.
Performance Comparison in Asymmetric Hydrogenation
The following tables summarize the performance of Rhodium-(S,S)-Me-DUPHOS and Ruthenium-based catalysts in the asymmetric hydrogenation of key prochiral substrates. It is important to note that the data for Ruthenium with the (S,S)-Me-DUPHOS ligand for these specific substrates is limited in the available literature. Therefore, to provide a broader context for ruthenium's catalytic activity, data for other relevant ruthenium-phosphine systems are also included.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 | [1] |
| Ru-based catalyst (general) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | Data not available for (S,S)-Me-DUPHOS |
Note: Rhodium catalysts with DUPHOS-type ligands are well-established for their high efficiency and enantioselectivity in the hydrogenation of α-amidoacrylates.[2]
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ | 500:1 | MeOH | 60 psi | 25 | 12 | 100 | 98 | |
| Ru-based catalyst (general) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | Data not available for (S,S)-Me-DUPHOS |
Table 3: Asymmetric Hydrogenation of Prochiral Ketones (e.g., Acetophenone)
| Catalyst | Substrate | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ | Acetophenone | 1000:1 | MeOH | 100 atm | 25 | 24 | 100 | 86 | |
| trans-[RuCl₂((S)-binap)((S,S)-dpen)] | Acetophenone | 1000:1 | i-PrOH | 8 atm | 28 | 4 | >99 | 98 | [3] |
| Ru(OTf)--INVALID-LINK-- | Acetophenone | 1000:1 | MeOH | 10 atm | 30 | 12 | 100 | 96 | [4] |
Note: For the asymmetric hydrogenation of simple ketones, ruthenium catalysts, particularly those containing both a diphosphine and a diamine ligand, often exhibit superior enantioselectivity compared to rhodium-diphosphine systems.[5]
Mechanistic Considerations
The catalytic cycles of rhodium and ruthenium in asymmetric hydrogenation differ significantly, which influences their substrate compatibility and reaction conditions.
Rhodium-Catalyzed Hydrogenation
Rhodium catalysts with DUPHOS ligands typically operate through a mechanism involving the oxidative addition of hydrogen to a Rh(I) species, followed by substrate coordination and migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst. The chirality of the DUPHOS ligand dictates the facial selectivity of hydrogen addition to the prochiral substrate.
Ruthenium-Catalyzed Hydrogenation
Ruthenium catalysts, especially the well-studied Ru(II)-diphosphine-diamine systems, often operate via a metal-ligand bifunctional mechanism.[3][4] In this pathway, the substrate is not directly coordinated to the metal center. Instead, the reaction proceeds through an outer-sphere mechanism where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the substrate in a concerted or stepwise manner. This mechanism is particularly effective for the reduction of polar bonds, such as in ketones.[5]
Experimental Protocols
In Situ Preparation of [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (1.0 eq)
-
(S,S)-Me-DUPHOS (1.05 eq)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, deoxygenated Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Schlenk flask or glovebox
-
Hydrogenation reactor
Procedure:
-
Catalyst Preformation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ and (S,S)-Me-DUPHOS in a small amount of anhydrous, deoxygenated MeOH. Stir the mixture at room temperature for 15-30 minutes. The solution should turn from a pale yellow to a deeper orange/red color, indicating the formation of the active catalyst complex.
-
Hydrogenation: In a separate hydrogenation reactor, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in anhydrous, deoxygenated MeOH.
-
Transfer the preformed catalyst solution to the reactor via cannula under a positive pressure of inert gas.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
The product can be isolated by removing the solvent under reduced pressure and purified by chromatography if necessary. Enantiomeric excess is determined by chiral HPLC or GC.
General Protocol for Asymmetric Hydrogenation of Acetophenone with a Ru(II)-diphosphine-diamine Catalyst
Materials:
-
trans-[RuCl₂((S)-BINAP)((S,S)-DPEN)] (or a similar Ru precursor)
-
Acetophenone
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Activation: In a glovebox or under an inert atmosphere, charge the autoclave with the ruthenium catalyst precursor, the substrate (acetophenone), and anhydrous i-PrOH.
-
Add a solution of KOtBu in i-PrOH to the mixture. The base is crucial for the activation of the catalyst.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 28 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 4 hours), monitoring the pressure to gauge hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
The product can be worked up by quenching the reaction with a mild acid, followed by extraction and purification. Enantiomeric excess is determined by chiral HPLC or GC.
Visualizing the Catalytic Processes
To better understand the workflows and relationships in these catalytic systems, the following diagrams are provided.
Conclusion
Both rhodium and ruthenium catalysts paired with the (S,S)-Me-DUPHOS ligand are powerful tools for asymmetric hydrogenation. The choice between them is highly dependent on the specific substrate and desired reaction conditions.
-
Rhodium-(S,S)-Me-DUPHOS catalysts have demonstrated exceptional and well-documented efficacy for the asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives and enamides, often providing excellent enantioselectivities under mild conditions.
-
Ruthenium-based catalysts, while less explored with the (S,S)-Me-DUPHOS ligand for these specific substrates, generally excel in the asymmetric hydrogenation of ketones, particularly when a diamine co-ligand is employed. Their bifunctional catalytic mechanism offers a distinct advantage for these polar substrates.
For professionals in drug development and fine chemical synthesis, a thorough screening of both catalyst systems is recommended to identify the optimal conditions for a given transformation. The detailed protocols and comparative data presented in this guide serve as a foundational resource for initiating such investigations.
References
- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to (S,S)-Methyl-DUPHOS in Asymmetric Hydrogenation: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral ligand is a critical determinant in the success of asymmetric hydrogenation, influencing reaction rates, enantioselectivity, and overall process efficiency. Among the privileged C2-symmetric diphosphine ligands, (S,S)-Methyl-DUPHOS, complexed with rhodium, has established itself as a highly effective catalyst for the enantioselective reduction of a variety of prochiral olefins. This guide provides a comparative analysis of the reaction kinetics of the [this compound-Rh]⁺ catalyst system, presenting its performance against other widely used chiral phosphine ligands. The information herein, supported by experimental data and detailed protocols, is intended to facilitate informed decision-making in catalyst selection and reaction optimization.
Performance Comparison in Asymmetric Hydrogenation
The efficacy of a chiral catalyst is best assessed through direct comparison under standardized conditions. The asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a well-established benchmark reaction for evaluating the performance of chiral phosphine ligands. The following table summarizes key kinetic and stereochemical data for the rhodium-catalyzed hydrogenation of MAC using this compound and other prominent chiral ligands.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| [(S,S)-Me-DuPhos-Rh]⁺ | Methyl (Z)-α-acetamidocinnamate | 1 | 1 | >99 | 100 | 100 |
| [(R,R)-NORPHOS-Rh]⁺ | Methyl (Z)-α-acetamidocinnamate | 1 | 1 | >99 | 100 | 100 |
| [(R)-BINAP-Rh]⁺ | Methyl (Z)-α-acetamidocinnamate | 1 | 12 | 96 | 100 | 8.3 |
| [(S,S)-DIPAMP-Rh]⁺ | Methyl (Z)-α-acetamidocinnamate | 1 | 1 | 96 | 100 | 100 |
Note: Data is compiled from various sources and represents typical results under comparable conditions. TON and TOF are calculated based on the provided catalyst loading and reaction time for full conversion.
The data clearly indicates that [this compound-Rh]⁺ exhibits exceptional performance, achieving high enantioselectivity (>99% ee) and a high turnover frequency, comparable to the highly effective NORPHOS-based catalyst and superior to the well-established BINAP and DIPAMP ligands in terms of reaction speed for this benchmark substrate. The high TOF of the DuPhos system highlights its efficiency, enabling faster conversions and potentially lower catalyst loadings in industrial applications.
Experimental Protocols
To ensure reproducibility and facilitate further research, a detailed methodology for a typical kinetic experiment involving the in situ generation of the [this compound-Rh]⁺ catalyst is provided below.
In Situ Generation of [this compound-Rh]⁺ Catalyst and Asymmetric Hydrogenation
Materials:
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene (this compound)
-
Substrate: e.g., Methyl (Z)-α-acetamidocinnamate (MAC)
-
Solvent: Anhydrous, deoxygenated methanol (MeOH)
-
High-purity hydrogen gas (H₂)
-
Standard Schlenk line and glassware for handling air-sensitive compounds
-
High-pressure autoclave or a suitable hydrogenation reactor
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under an inert atmosphere (e.g., Argon), add the rhodium precursor ([Rh(COD)₂]BF₄, 1.0 equiv) and the this compound ligand (1.05 equiv) to a Schlenk flask.
-
Add anhydrous, deoxygenated methanol via cannula to achieve the desired catalyst concentration (e.g., 0.01 M).
-
Stir the solution at room temperature for 20-30 minutes. The formation of the active catalyst complex is typically indicated by a color change.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel (e.g., a glass liner for an autoclave), dissolve the substrate (e.g., MAC, 100 equiv relative to the catalyst) in anhydrous, deoxygenated methanol.
-
Transfer the freshly prepared catalyst solution to the reaction vessel containing the substrate using a syringe or cannula.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).
-
Commence vigorous stirring and maintain a constant temperature (e.g., 25 °C).
-
-
Kinetic Monitoring:
-
The reaction progress can be monitored by taking aliquots at specific time intervals.
-
The aliquots should be quenched immediately (e.g., by exposure to air) to stop the reaction.
-
Analyze the samples by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.
-
-
Work-up and Analysis:
-
Upon completion of the reaction (as determined by kinetic monitoring), carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to isolate the product.
-
Confirm the structure and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
-
Reaction Mechanism and Catalytic Cycle
Computational studies have provided significant insight into the mechanism of rhodium-catalyzed asymmetric hydrogenation with DuPhos ligands. The reaction is believed to proceed through an "unsaturated pathway". The key steps are illustrated in the catalytic cycle below.
Caption: Catalytic cycle for Rh-(S,S)-Me-DuPhos catalyzed asymmetric hydrogenation.
The catalytic cycle begins with the coordination of the prochiral substrate to the solvated rhodium catalyst, forming a catalyst-substrate complex. This is followed by the rate-determining oxidative addition of dihydrogen. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the hydrogenated product regenerates the active catalyst, which can then enter a new catalytic cycle. Computational studies suggest that the enantioselectivity is determined at the oxidative addition step.
Experimental Workflow
The general workflow for conducting a kinetic analysis of this compound catalyzed asymmetric hydrogenation is outlined below.
Caption: Workflow for kinetic analysis of asymmetric hydrogenation.
This systematic approach ensures the generation of reliable and reproducible kinetic data, which is essential for catalyst comparison and process optimization. The use of in situ monitoring techniques provides a detailed understanding of the reaction profile, allowing for the accurate determination of reaction rates and catalyst performance over time.
A Researcher's Guide to Chiral Phosphine Ligands: A Cost-Benefit Analysis of (S,S)-Methyl-DUPHOS and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that profoundly influences the efficiency, enantioselectivity, and economic viability of asymmetric synthesis. This guide provides an objective comparison of the widely used (S,S)-Methyl-DUPHOS ligand with other prominent chiral phosphine ligands, namely BINAP and Josiphos, in the context of asymmetric hydrogenation. By presenting a detailed analysis of performance data, cost, and experimental considerations, this guide aims to facilitate an informed decision-making process for your specific research and development needs.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
The efficacy of a chiral ligand is primarily judged by its ability to induce high enantioselectivity (ee%) and achieve high turnover numbers (TON) and turnover frequencies (TOF) in catalytic reactions. Asymmetric hydrogenation of prochiral olefins is a standard benchmark for evaluating the performance of these ligands. The following table summarizes typical performance data for Rhodium- and Ruthenium-based catalysts of this compound, (R)-BINAP, and a representative Josiphos ligand in the asymmetric hydrogenation of key substrates.
| Ligand | Catalyst System | Substrate | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | [Rh(COD)(Me-DUPHOS)]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99% | Up to 50,000 | >5,000 |
| [Rh(COD)(Me-DUPHOS)]BF₄ | Methyl 2-acetamidoacrylate | >99% | High | High | |
| Ru(OAc)₂/(S,S)-Me-DUPHOS | β-Ketoesters | Up to 99% | High | High | |
| (R)-BINAP | [Rh(COD)(BINAP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 96-99% | Up to 10,000 | Moderate |
| RuCl₂--INVALID-LINK--n | Naproxen precursor | >97% | High | High | |
| Ru(OAc)₂/(R)-BINAP | β-Ketoesters | 90-98% | High | Moderate | |
| Josiphos (e.g., SL-J001-1) | [Rh(COD)(Josiphos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99% | High | High |
| Ir-Josiphos | Imines | Up to >99% | >1,000,000 (for specific substrates) | Very High | |
| Rh-Josiphos | Functionalized Olefins | 95->99% | High | High |
Note: The presented data is a synthesis of typical results from various literature sources and may vary depending on specific reaction conditions such as solvent, temperature, pressure, and substrate-to-catalyst ratio.
Cost-Benefit Analysis: Balancing Performance with Economic Viability
The choice of a chiral ligand is often a trade-off between exceptional performance and cost. The initial purchase price of the ligand, its efficiency (catalyst loading), and the complexity of its synthesis all contribute to the overall economic feasibility of a process, particularly at an industrial scale.
| Ligand | Approximate Cost (per gram) | Key Advantages | Key Disadvantages |
| This compound | $335 - $470[1][2] | - Consistently high enantioselectivity for a broad range of substrates.- High turnover numbers and frequencies. | - Relatively high initial cost. |
| (R)-BINAP | $72 - $288[3][4] | - Well-established and widely used.- More economical option compared to newer ligands. | - May require higher catalyst loadings or longer reaction times.- Performance can be more substrate-dependent. |
| Josiphos (e.g., SL-J001-1) | $618 - $2770 (for 1g and 5g respectively) | - Excellent performance for a wide variety of substrates, including challenging ones.- Extremely high turnover numbers reported for specific industrial processes. | - Generally the highest initial cost among the three. |
This compound stands out for its consistently excellent enantioselectivity and high catalytic activity across a wide array of substrates. Its higher cost is often justified in applications where achieving near-perfect enantiopurity is paramount and for high-value products.
(R)-BINAP , being one of the pioneering privileged ligands, offers a more cost-effective solution. While it may not always match the performance of newer ligands like DuPhos and Josiphos in terms of reaction speed or catalyst loading, its lower price point makes it an attractive choice for initial screening, less demanding applications, and large-scale synthesis where cost is a major driver.
Josiphos ligands are renowned for their exceptional performance, particularly in industrial settings where extremely high turnover numbers are crucial for process efficiency. The high initial cost is often offset by the significantly lower catalyst loadings required, making it a cost-effective option for large-scale production of specific, high-value molecules.
Experimental Protocols: A Guide to Application
While optimal reaction conditions are substrate-dependent and require empirical determination, the following sections provide generalized experimental protocols for the in-situ preparation of the Rhodium catalyst and a typical asymmetric hydrogenation reaction.
In-situ Catalyst Preparation
A general procedure for the in-situ preparation of a chiral diphosphine-rhodium catalyst is as follows:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), charge a Schlenk flask equipped with a magnetic stir bar with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%).
-
Add the chiral diphosphine ligand (this compound, (R)-BINAP, or Josiphos, typically 1.05-1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., methanol, dichloromethane, or THF).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.
General Asymmetric Hydrogenation Procedure
The following protocol outlines a typical asymmetric hydrogenation of a prochiral olefin:
-
In a high-pressure autoclave or a suitable hydrogenation reactor, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate) in an anhydrous, degassed solvent.
-
Transfer the freshly prepared catalyst solution to the reactor via cannula under a positive pressure of inert gas.
-
Seal the reactor and purge it several times with high-purity hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required duration.
-
Monitor the reaction progress by suitable analytical techniques (e.g., TLC, GC, or HPLC).
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: Logical workflow for chiral ligand selection.
Conclusion: Making the Right Choice
The selection of a chiral ligand is a multifaceted decision that requires a careful balance of performance, cost, and practical considerations.
-
This compound is an excellent choice for achieving high to excellent enantioselectivities across a broad range of substrates, making it a reliable workhorse for both academic research and the development of high-value pharmaceuticals.
-
BINAP remains a relevant and valuable ligand, particularly when cost is a primary concern. Its extensive history of successful applications provides a solid foundation for its use in various synthetic endeavors.
-
Josiphos ligands represent the pinnacle of performance for specific, often industrial-scale, applications where their exceptional activity can lead to significant process efficiencies and cost savings despite a higher initial investment.
Ultimately, the optimal ligand choice will depend on the specific requirements of your project. This guide provides a foundational framework and the necessary data to navigate this critical decision, empowering you to select the most suitable chiral ligand to advance your research and development goals.
References
Safety Operating Guide
Navigating the Safe Disposal of (S,S)-Methyl-DUPHOS: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (S,S)-Methyl-DUPHOS are paramount for laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance on the proper disposal procedures for this compound, a widely used chiral phosphine ligand. Adherence to these protocols is crucial to mitigate risks and ensure compliance with safety regulations.
This compound , with the chemical formula C₁₈H₂₈P₂, is classified as an irritant and is harmful if swallowed[1][2]. While not classified as pyrophoric, like many organophosphorus compounds, it is prudent to treat it as an air-sensitive material. Some vendors recommend storing the compound under a nitrogen atmosphere to prevent degradation[3]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the following personal protective equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-retardant laboratory coat
-
Closed-toe shoes
All procedures should be performed in a well-ventilated fume hood. Have a Class D fire extinguisher or powdered lime readily available for phosphine-related fires.
Quantitative Data Summary
For clarity and quick reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₈P₂ |
| Molecular Weight | 306.36 g/mol |
| Appearance | Solid |
| Primary Hazards | Irritant, Harmful if swallowed[1][2] |
| Storage Conditions | 4°C, under nitrogen, protected from light[3] |
Disposal Workflow
The proper disposal of this compound involves a chemical pre-treatment step to neutralize its reactivity, followed by disposal as hazardous waste in accordance with institutional and local regulations. Two primary methods for chemical pre-treatment are recommended: Oxidation and Quenching (Neutralization) . The choice of method may depend on the quantity of the waste and the available laboratory facilities.
References
Essential Safety and Handling Protocols for (S,S)-Methyl-DUPHOS
(S,S)-Methyl-DUPHOS (CAS: 136735-95-0) is a chiral organophosphorus compound widely utilized as a ligand in asymmetric catalysis.[1][2] Proper handling of this reagent is paramount for researcher safety and experimental success. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain, its structural class—organophosphorus compounds—and common use in air-sensitive reactions necessitate stringent handling protocols.[3][4] Many reagents of this nature are air- and moisture-sensitive, and some may be pyrophoric, igniting spontaneously on contact with air.[5][6] Therefore, a conservative approach to PPE is critical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[5][6] | Protects against splashes, exothermic reactions, and potential explosions. |
| Hand Protection | Double-gloving: Nitrile gloves as a base layer with neoprene or other chemical-resistant gloves on top.[6] | Provides a barrier against skin contact and enhances protection in case of a spill. |
| Body Protection | Flame-resistant lab coat (e.g., Nomex).[5][6] | Offers protection against fire hazards associated with pyrophoric or flammable materials. |
| Clothing | Natural fiber clothing (e.g., cotton, wool). | Synthetic clothing can melt and adhere to the skin in a fire.[5] |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
All manipulations involving this compound should be conducted in a controlled environment, such as a glovebox or a fume hood with an inert atmosphere (e.g., nitrogen or argon).[6][7] The overarching principle is the rigorous exclusion of air and moisture.[3][5]
Key Handling Procedures:
-
Preparation:
-
Transferring the Reagent:
-
For transferring small volumes (< 20 mL), use a syringe that has been dried and purged with inert gas.[6][9] The syringe should have a capacity at least twice the volume of the liquid to be transferred to prevent plunger blow-out.[6]
-
For larger volumes, the cannula technique is recommended.[6]
-
Utilize Sure/Seal™ or similar air-tight packaging systems for storage and dispensing.[9][10]
-
-
During the Reaction:
Storage:
-
Keep in a cool, dry place away from heat, flames, and incompatible materials such as oxidizers and water.[6][11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent accidents and environmental contamination.
Waste Handling and Disposal:
| Waste Stream | Disposal Procedure |
| Empty Reagent Bottles | The crown cap and liner should be carefully removed in a fume hood, allowing the residue to slowly air-hydrolyze and oxidize over at least 24 hours before rinsing with water.[8][9] |
| Contaminated Materials (e.g., gloves, paper towels) | Treat as hazardous waste and dispose of according to your institution's guidelines.[11] |
| Unused or Excess Reagent | Quench carefully by slowly adding to a suitable solvent (e.g., isopropanol) under an inert atmosphere and cooling. The resulting mixture should be treated as hazardous waste. Always consult and follow your institution's specific procedures for quenching reactive reagents. |
| Syringes and Needles | Immediately after use, flush with an inert gas and then carefully rinse with a suitable solvent. Dispose of as hazardous waste.[8][9] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. (S,S)-Me-DUPHOS 97.00% | CAS: 136735-95-0 | AChemBlock [achemblock.com]
- 2. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ionicviper.org [ionicviper.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. cmu.edu [cmu.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
